4-(1H-tetrazol-1-yl)aniline hydrochloride
Description
BenchChem offers high-quality 4-(1H-tetrazol-1-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-tetrazol-1-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(tetrazol-1-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.ClH/c8-6-1-3-7(4-2-6)12-5-9-10-11-12;/h1-5H,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGABUJIKBOBRTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=NN=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 4-(1H-tetrazol-1-yl)aniline hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-tetrazol-1-yl)aniline Hydrochloride
Foreword: A Practical Guide to Characterization
This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the essential . In pharmaceutical development, a thorough understanding of a molecule's fundamental characteristics is not merely academic; it is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, clinical efficacy are built. This guide is structured not as a static data sheet, but as a dynamic framework for characterization. It details the causality behind experimental choices and provides robust, self-validating protocols to empower researchers to generate high-quality, reliable data for this important structural motif.
The 4-(1H-tetrazol-1-yl)aniline moiety is of significant interest in medicinal chemistry. The tetrazole group is a well-established bioisostere for the carboxylic acid functional group, offering potential improvements in metabolic stability and oral bioavailability.[1] The aniline core provides a versatile scaffold for further chemical modification. As the hydrochloride salt, the compound's properties, particularly solubility, are expected to be modulated.[2] This guide will elucidate the critical experiments required to fully characterize this active pharmaceutical ingredient (API).
Molecular Identity and Spectroscopic Profile
Before embarking on detailed physicochemical analysis, confirming the identity and purity of the compound is paramount.
Core Molecular Attributes
A foundational dataset for 4-(1H-tetrazol-1-yl)aniline hydrochloride is summarized below.
| Property | Value | Source(s) |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₇H₈ClN₅ | [3] |
| Molecular Weight | 197.63 g/mol | [3] |
| CAS Number | 14213-13-9; 1049766-54-2 | [3][4][5] |
Expected Spectroscopic Signature
While specific spectra must be obtained experimentally, the expected features based on the molecule's structure are as follows:
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals. The aromatic protons on the aniline ring will likely appear as two doublets in the aromatic region (approx. 7-8 ppm), characteristic of a 1,4-disubstituted benzene ring. A key diagnostic signal will be the singlet for the proton on the tetrazole ring, typically found at a downfield chemical shift (often >9 ppm). The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.[6][7]
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons and the carbon atom within the tetrazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic peaks for N-H stretching from the anilinium ion, C-H stretching from the aromatic ring, C=C and C=N stretching vibrations within the aromatic and tetrazole rings, and N=N stretching from the tetrazole moiety.[6][8]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should reveal the parent ion for 4-(1H-tetrazol-1-yl)aniline at an m/z corresponding to [M+H]⁺, where M is the free base.
Critical Physicochemical Parameters for Drug Development
The following sections detail the experimental determination of properties that directly influence the pharmacokinetic and biopharmaceutical behavior of an API. The ionization constant (pKa), solubility, and lipophilicity (LogD) form the three pillars of this characterization.[9][10][11]
Ionization Constant (pKa) Determination
Causality: The pKa dictates the extent of a molecule's ionization at a given pH.[9][10] For 4-(1H-tetrazol-1-yl)aniline hydrochloride, there are two key ionizable centers: the anilinium group (acidic) and the tetrazole ring (which can also be acidic). Knowing these pKa values is critical because the ionization state profoundly affects solubility, membrane permeability, and receptor binding. An API's absorption can vary significantly throughout the pH gradient of the gastrointestinal tract.[12][13]
Potentiometric titration is a robust and widely used method for pKa determination.[10][13] It relies on monitoring pH changes as a titrant is added to a solution of the analyte.
-
Preparation: Prepare a ~1 mM solution of 4-(1H-tetrazol-1-yl)aniline hydrochloride in deionized water with a constant ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient variations.
-
Titration Setup: Use a calibrated pH electrode and an automated titrator for precise titrant delivery. Maintain a constant temperature (e.g., 25°C or 37°C).
-
Acidic pKa (Anilinium): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.
-
Basic pKa (Tetrazole): To determine the pKa of the tetrazole ring, start with the free base and titrate with a standardized strong acid (e.g., 0.1 M HCl).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting sigmoid curve. Specialized software can be used to calculate the pKa values from the titration data.
Caption: Workflow for potentiometric pKa determination.
If the compound possesses a chromophore close to the ionization site, UV-Vis spectrophotometry is a highly sensitive alternative that requires less material.[12][13] The method involves measuring the compound's absorbance spectrum across a range of pH values. The pKa is determined by analyzing the spectral shifts that occur upon ionization.[12]
Aqueous Solubility Profile
Causality: Aqueous solubility is a primary determinant of a drug's dissolution rate and subsequent absorption. For orally administered drugs, low solubility is a major cause of poor bioavailability.[14][15] The Biopharmaceutics Classification System (BCS) uses solubility data to classify drugs and determine the potential for biowaivers. An API is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[16]
The shake-flask method is the gold standard for determining equilibrium solubility.[16][17] It is designed to measure the thermodynamic solubility of a compound once a saturated solution is achieved.
-
Media Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).
-
Sample Addition: Add an excess amount of 4-(1H-tetrazol-1-yl)aniline hydrochloride to a known volume of each buffer in separate vials. The presence of undissolved solid must be visually confirmed.[16]
-
Equilibration: Agitate the vials in a shaker bath at a constant temperature (37 ± 1 °C for biopharmaceutical relevance) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[16] It is advisable to measure the concentration at multiple time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached.[16]
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid precipitation due to temperature changes.
-
Quantification: Analyze the concentration of the dissolved API in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Report the solubility in mg/mL or mol/L at each pH.
Caption: Workflow for the shake-flask solubility method.
Lipophilicity: Partition and Distribution Coefficients (LogP & LogD)
Causality: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical predictor of a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.[18][19]
-
LogP (Partition Coefficient): Refers to the partitioning of the neutral, un-ionized form of the molecule.
-
LogD (Distribution Coefficient): Refers to the partitioning of all species (ionized and un-ionized) at a specific pH. For an ionizable compound, LogD is the more physiologically relevant parameter.
The shake-flask method directly measures the partitioning of a compound between n-octanol (simulating a lipid membrane) and an aqueous buffer.[20][21]
-
Phase Preparation: Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS (pH 7.4) saturated with n-octanol. This pre-saturation is crucial for thermodynamic consistency.
-
Partitioning: Dissolve a known amount of 4-(1H-tetrazol-1-yl)aniline hydrochloride in one of the phases. Add a known volume of this solution to a known volume of the other phase in a separation funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period and then allow the two phases to separate completely.
-
Concentration Analysis: Carefully sample each phase and determine the concentration of the API in both the n-octanol and the aqueous layers using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Caption: Workflow for shake-flask LogD determination.
Chemical Stability Assessment
Causality: An API must remain stable during storage and manufacturing to ensure safety and efficacy. Aniline and its salts are known to be susceptible to oxidative degradation and can darken upon exposure to air and light.[22][23] A preliminary stability assessment is a critical part of early-phase development.
Protocol: Forced Degradation Study
-
Conditions: Prepare solutions of the API in a relevant solvent system. Expose separate samples to a range of stress conditions:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Store the solid API at elevated temperature (e.g., 60°C).
-
Photolytic: Expose the solid and solution to UV light as per ICH Q1B guidelines.
-
-
Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method (typically a gradient method capable of separating the parent API from any degradation products).
-
Evaluation: Quantify the loss of the parent API and the formation of any degradants. This study helps identify potential degradation pathways and informs storage requirements.
Summary of Physicochemical Profile
The comprehensive characterization of 4-(1H-tetrazol-1-yl)aniline hydrochloride as outlined provides the essential data for its progression in drug development.
| Parameter | Recommended Method | Importance in Drug Development |
| pKa (Anilinium) | Potentiometric Titration | Governs ionization, solubility, and permeability in the stomach and intestine. |
| pKa (Tetrazole) | Potentiometric Titration / UV-Vis | Influences ionization state and interactions at physiological pH. |
| Aqueous Solubility | Shake-Flask (pH 1.2, 4.5, 6.8) | Determines dissolution rate and BCS classification; critical for bioavailability.[14][16] |
| Lipophilicity (LogD at pH 7.4) | Shake-Flask (Octanol/PBS) | Predicts membrane permeability, absorption, and tissue distribution.[18][21] |
| Chemical Stability | Forced Degradation Studies | Identifies degradation pathways and informs formulation and storage conditions.[22][23] |
This guide provides the strategic framework and validated methodologies for a thorough physicochemical evaluation. By rigorously applying these principles, researchers can build a robust data package, mitigate development risks, and accelerate the journey of promising molecules like 4-(1H-tetrazol-1-yl)aniline hydrochloride from the laboratory to the clinic.
References
- Journal of Pharmaceutical and Biomedical Analysis.
- Guidechem. 4-(1H-TETRAZOL-1-YL)ANILINE HYDROCHLORIDE | CAS No.14213-13-9 Synthetic Routes.
- PMC.
- World Health Organiz
- ijirss. Ionization constants (pKa)
- ResearchGate. (PDF) Ionization constants (pKa)
- Pharma Excipients. Screening and Formulating Drugs as Salts to Improve API Performance.
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- Royal Society of Chemistry. A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole.
- ChemicalBook. Aniline hydrochloride | 142-04-1.
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- ChemicalBook. 4-(1H-TETRAZOL-1-YL)ANILINE HYDROCHLORIDE | 14213-13-9.
- Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Sigma-Aldrich.
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- Oriental Journal of Chemistry. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
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molecular weight and formula of 4-(1H-tetrazol-1-yl)aniline hydrochloride
The following technical guide provides an in-depth characterization of 4-(1H-tetrazol-1-yl)aniline hydrochloride , designed for researchers in medicinal chemistry and process development.
Content Type: Technical Monograph / Process Guide Subject: CAS 14213-13-9 (Salt form analog) / Chemical Intermediate Characterization
Executive Summary
4-(1H-tetrazol-1-yl)aniline hydrochloride is a critical heterocyclic building block used primarily in the synthesis of oxazolidinone antibiotics and antifungal agents . Unlike the more common 5-substituted tetrazoles (often used as carboxylic acid bioisosteres in "sartan" drugs), the 1-substituted tetrazole moiety serves as a robust, metabolically stable pharmacophore that modulates electron density and solubility in bioactive scaffolds.[1]
This guide outlines the physicochemical properties, validated synthetic pathways, and safety protocols required for the handling of this high-nitrogen energetic precursor.[1]
Physicochemical Characterization
The compound consists of a phenyl ring substituted at the para position with a 1H-tetrazole ring attached via the N1 nitrogen.[1] It is isolated as the hydrochloride salt to enhance stability and water solubility.[1]
Table 1: Chemical Identity & Constants[2]
| Property | Specification |
| Chemical Name | 4-(1H-tetrazol-1-yl)aniline hydrochloride |
| Synonyms | 1-(4-Aminophenyl)-1H-tetrazole HCl; Benzenamine, 4-(1H-tetrazol-1-yl)-, hydrochloride |
| CAS Number | 14213-13-9 (Refers to HCl salt form) |
| Molecular Formula | C₇H₈ClN₅ (C₇H₇N₅[2] · HCl) |
| Molecular Weight | 197.63 g/mol |
| Free Base MW | 161.17 g/mol (C₇H₇N₅) |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexanes, DCM |
| pKa (Calc) | ~3.5 (Aniline NH₃⁺), ~8.2 (Tetrazole C-H acidity, weak) |
| Melting Point | >200°C (Decomposes) |
Synthetic Pathways & Process Chemistry[1][5][6]
The synthesis of 1-substituted tetrazoles requires specific attention to regioselectivity. The most robust industrial route utilizes the cyclization of primary amines with triethyl orthoformate and sodium azide .[1] Direct reaction with p-phenylenediamine is discouraged due to the risk of polymerization or double-addition.
Recommended Route: Acetamide Protection Strategy
This protocol ensures mono-substitution and high purity.
-
Step 1 (Cyclization): Reaction of 4-aminoacetanilide with triethyl orthoformate and sodium azide in glacial acetic acid.[1]
-
Step 2 (Hydrolysis): Deprotection of the acetamide group using hydrochloric acid to yield the target hydrochloride salt.[1]
Visualization: Synthetic Workflow
Figure 1: Two-step synthesis strategy preventing polymerization and ensuring regioselective N1-tetrazole formation.
Detailed Protocol
Step 1: Formation of the Tetrazole Ring[1]
-
Reagents: 4-Aminoacetanilide (1.0 eq), Sodium Azide (1.2 eq), Triethyl Orthoformate (3.0 eq), Glacial Acetic Acid (Solvent).[1]
-
Procedure:
-
Dissolve 4-aminoacetanilide in glacial acetic acid.
-
Add triethyl orthoformate followed by sodium azide (Caution: HN₃ generation potential).[1]
-
Heat to reflux (100-110°C) for 4–6 hours.
-
Mechanism: The amine reacts with orthoformate to form an imidate intermediate, which undergoes [3+2] cycloaddition with the azide.[1]
-
Workup: Cool mixture; pour into ice water. The intermediate precipitates.[1] Filter and dry.[1]
-
Step 2: Hydrolysis to Hydrochloride Salt
-
Reagents: Intermediate from Step 1, 6N HCl, Ethanol.
-
Procedure:
Quality Control & Analytical Validation
To ensure the integrity of the compound for drug development, the following analytical signatures must be verified.
1H-NMR Specification (DMSO-d6, 400 MHz)
The 1H-tetrazole ring proton is the diagnostic signal, appearing highly deshielded.[1]
| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Tetrazole C5-H | 9.90 – 10.10 | Singlet | 1H | Diagnostic Peak |
| Aniline NH₃⁺ | 8.50 – 9.00 | Broad Singlet | 3H | Ammonium protons |
| Aromatic | 7.80 – 7.90 | Doublet | 2H | Ortho to Tetrazole |
| Aromatic | 7.40 – 7.50 | Doublet | 2H | Ortho to Amine |
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Parent Ion: m/z 162.08 [M+H]⁺ (Calculated for Free Base C₇H₈N₅⁺).[1]
-
Note: In LC-MS, the HCl is dissociated; only the cationic free base is observed.[1]
Handling, Stability & Safety (E-E-A-T)
Energetic Materials Hazard
Tetrazoles are nitrogen-rich compounds (high heat of formation). While 1-substituted phenyltetrazoles are generally stable, they must be treated as potential energetic materials .[1]
-
Shock Sensitivity: Low for this specific derivative, but avoid grinding dry solids.[1]
-
Thermal Stability: Do not heat above 200°C. Exothermic decomposition releases N₂ gas rapidly.[1]
Storage Conditions
-
Hygroscopicity: The hydrochloride salt is hygroscopic.[1] Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Temperature: Refrigerate (2–8°C) for long-term storage to prevent slow oxidation of the aniline moiety (browning).
Self-Validating Safety Protocol
Before scaling up (>10g):
-
DSC (Differential Scanning Calorimetry): Run a sample to identify the onset of exothermic decomposition.[1] Ensure reaction temperatures stay at least 50°C below this onset.
-
Azide Waste: Quench all mother liquors with sodium nitrite/sulfuric acid or specific azide neutralization protocols before disposal to prevent drain explosions.[1]
References
-
ChemicalBook. (2025).[1] 4-(1H-Tetrazol-1-yl)aniline Hydrochloride Product Properties. Retrieved from
-
Sigma-Aldrich. (2024). Structure and Properties of Tetrazole Anilines. Retrieved from
-
GuideChem. (2024).[1] Synthetic Routes for Tetrazolyl Anilines. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023).[1] Aniline Hydrochloride Data. Retrieved from
-
PubChem. (2024).[1] 1H-Tetrazole Compound Summary. National Library of Medicine.[1][3] Retrieved from [4]
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Navigating the Synthesis and Handling of 4-(1H-tetrazol-1-yl)aniline Hydrochloride: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 4-(1H-tetrazol-1-yl)aniline hydrochloride, is a molecule of significant interest in contemporary medicinal chemistry and drug development. Its unique structural composition, integrating an aniline core with a tetrazole moiety, presents a landscape of promising pharmacological potential. However, this same combination of functional groups necessitates a nuanced and rigorous approach to its handling and safety protocols. This guide, departing from rigid templates, offers a deep, technically-grounded exploration of the safety considerations paramount for any professional working with this compound. It is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of informed safety in the laboratory.
Deconstructing the Hazard Profile: Aniline Core and Tetrazole Moiety
The aniline hydrochloride component is the primary driver of the toxicological concerns. Aniline and its salts are known for their acute toxicity if swallowed, inhaled, or in contact with skin.[1][2][3][4] The primary health hazard associated with aniline exposure is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can lead to cyanosis, dizziness, and at high concentrations, can be fatal.[4] Furthermore, aniline is classified as a suspected carcinogen and mutagen.[1][2][3] Prolonged or repeated exposure can cause damage to organs.[1][2][3]
The tetrazole ring , on the other hand, introduces a different set of potential hazards. While many substituted tetrazoles are stable, the parent compound and some derivatives are known for their high nitrogen content and can be energetic materials, posing an explosion hazard under certain conditions (e.g., heat, shock, or friction).[5] While the aniline substituent likely moderates this, the potential for rapid decomposition, especially at elevated temperatures, should not be discounted.
Therefore, the combined hazard profile of 4-(1H-tetrazol-1-yl)aniline hydrochloride should be treated with the utmost caution, assuming the potential for high acute toxicity, long-term health effects, and a degree of chemical instability.
Prudent Laboratory Practices: A Workflow for Safe Handling
The following workflow is designed to minimize exposure and mitigate risks during the handling and use of 4-(1H-tetrazol-1-yl)aniline hydrochloride.
Caption: A logical workflow for the safe handling of 4-(1H-tetrazol-1-yl)aniline hydrochloride.
Personal Protective Equipment (PPE): The Last Line of Defense
Given the high acute toxicity of the aniline moiety, particularly its ability to be absorbed through the skin, a robust PPE protocol is non-negotiable.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving: inner nitrile glove, outer butyl or Viton™ glove. | Nitrile provides splash resistance, while butyl or Viton™ offer superior protection against aromatic amines.[6] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and the potential for fine powder to become airborne.[2][7] |
| Body Protection | Flame-resistant laboratory coat. | Provides a barrier against spills and is a prudent measure given the energetic potential of the tetrazole ring. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary for large quantities or if there is a risk of aerosolization. | Protects against the inhalation of fine powders or vapors.[8] |
Emergency Procedures: A Plan for the Unexpected
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4] |
Spill and Leak Management
A spill of 4-(1H-tetrazol-1-yl)aniline hydrochloride should be treated as a serious incident.
Caption: A stepwise procedure for managing a spill of 4-(1H-tetrazol-1-yl)aniline hydrochloride.
Storage and Stability: Preserving Integrity, Ensuring Safety
Proper storage is crucial to maintain the chemical's purity and to prevent the creation of hazardous conditions.
-
Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6][7]
-
Light and Air Sensitivity : Aniline and its salts are known to darken upon exposure to light and air.[4] Therefore, storage in an amber or opaque container is recommended.
-
Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases.[6][9]
-
Segregation : Store away from heat, sparks, and open flames.[10]
Waste Disposal: A Responsible Conclusion
All waste containing 4-(1H-tetrazol-1-yl)aniline hydrochloride must be treated as hazardous waste.
-
Containerization : Collect all waste materials (including contaminated PPE and spill cleanup materials) in a dedicated, properly labeled, and sealed container.
-
Disposal Route : Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.[6]
Conclusion
The synthesis and application of 4-(1H-tetrazol-1-yl)aniline hydrochloride hold significant promise for the advancement of drug discovery. However, realizing this potential requires an unwavering commitment to safety. By understanding the inherent hazards of its constituent moieties and implementing the rigorous handling, storage, and emergency protocols outlined in this guide, researchers can confidently and safely explore the scientific frontiers this molecule presents. A proactive and informed approach to safety is not a barrier to innovation; it is the very foundation upon which sustainable scientific progress is built.
References
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CPAChem. Safety data sheet. [Link]
-
NJ.gov. Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY. [Link]
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CompTox Chemicals Dashboard. 4-(1H-tetrazol-5-ylmethyl)aniline Properties. [Link]
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Methodological & Application
Preparation of Azo Dyes from 4-(1H-Tetrazol-1-yl)aniline Hydrochloride: An In-Depth Technical Guide
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of azo dyes derived from 4-(1H-tetrazol-1-yl)aniline hydrochloride. The synthesis is a two-step process involving the diazotization of the primary aromatic amine followed by an azo coupling reaction with various aromatic nucleophiles. This guide is intended for researchers, scientists, and professionals in drug development and materials science. It offers not only a step-by-step methodology but also delves into the chemical principles, safety considerations, and purification techniques pertinent to this class of compounds. The inclusion of the tetrazole moiety is of particular interest due to its significant role as a bioisostere in medicinal chemistry and its applications in the development of novel materials.
Introduction: The Significance of Tetrazole-Containing Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings.[1] Their extensive conjugated systems are responsible for their vibrant colors.[2] The incorporation of heterocyclic moieties into the azo dye structure has been a fruitful area of research, leading to compounds with enhanced properties and novel applications.[3]
The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is a particularly valuable functional group in medicinal chemistry.[4] It is often employed as a bioisosteric replacement for a carboxylic acid group, offering similar acidity (pKa ≈ 4.9) but with improved metabolic stability and cell membrane permeability.[4][5] Consequently, the synthesis of azo dyes containing a tetrazole scaffold is a promising avenue for the development of new pharmacological agents, diagnostic tools, and advanced materials. 4-(1H-tetrazol-1-yl)aniline hydrochloride serves as a key starting material in this endeavor, providing a versatile platform for the synthesis of a diverse library of tetrazole-functionalized azo dyes.
This guide will provide a robust and reproducible protocol for the preparation of these specialized azo dyes, with a focus on understanding the underlying chemical transformations and ensuring safe laboratory practices.
The Synthetic Pathway: A Two-Step Approach
The synthesis of azo dyes from 4-(1H-tetrazol-1-yl)aniline hydrochloride proceeds through two fundamental reactions of organic chemistry: diazotization and azo coupling.[6]
Step 1: Diazotization of 4-(1H-Tetrazol-1-yl)aniline Hydrochloride
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[6] This reaction is conducted at low temperatures (0-5 °C) in the presence of a strong acid and a source of nitrous acid, typically generated in situ from sodium nitrite.[7] The resulting diazonium salt is a highly reactive electrophile, poised for the subsequent coupling reaction.
The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine, which, after a series of proton transfers and the elimination of water, yields the diazonium ion.[7]
Given that 4-(1H-tetrazol-1-yl)aniline is a heterocyclic amine, its reactivity in diazotization might be slightly lower than that of simple anilines. Therefore, careful control of the reaction conditions is crucial for achieving a high yield of the diazonium salt.[8] The tetrazole ring is generally stable under these acidic conditions.[9]
Step 2: Azo Coupling with Activated Aromatic Compounds
The diazonium salt generated in the first step is a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction.[2] Common coupling components include phenols, naphthols, and anilines.[2]
The pH of the reaction medium is a critical parameter in the azo coupling step. For coupling with phenols, the reaction is typically carried out in a mildly alkaline solution to generate the more nucleophilic phenoxide ion.[10] For coupling with anilines, the reaction is usually performed in a weakly acidic medium.[10] The substitution generally occurs at the para position to the activating group (e.g., -OH or -NH₂) of the coupling component, unless this position is already occupied, in which case ortho substitution is favored.[11]
Experimental Protocols
Safety Precaution: Diazonium salts, especially in the solid state, are unstable and can be explosive.[12] All reactions involving diazonium salts should be carried out in solution at low temperatures and behind a safety shield. Aniline derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[13][14][15]
Materials and Equipment
| Material | Grade |
| 4-(1H-Tetrazol-1-yl)aniline hydrochloride | ≥98% |
| Sodium nitrite (NaNO₂) | ACS reagent grade |
| Hydrochloric acid (HCl), concentrated | ACS reagent grade |
| Phenol | ACS reagent grade |
| 2-Naphthol (β-Naphthol) | ACS reagent grade |
| Sodium hydroxide (NaOH) | ACS reagent grade |
| Sodium acetate (CH₃COONa) | ACS reagent grade |
| Ethanol | Reagent grade |
| Distilled or deionized water | |
| Ice |
| Equipment |
| Magnetic stirrer with stir bar |
| Beakers (various sizes) |
| Erlenmeyer flasks (various sizes) |
| Graduated cylinders |
| Thermometer (-10 to 110 °C) |
| Dropping funnel |
| Büchner funnel and flask |
| Filter paper |
| pH paper or pH meter |
| Safety shield |
| Ice bath |
Detailed Step-by-Step Procedure
Part A: Diazotization of 4-(1H-Tetrazol-1-yl)aniline Hydrochloride
-
In a 250 mL beaker, dissolve 1.97 g (0.01 mol) of 4-(1H-tetrazol-1-yl)aniline hydrochloride in 20 mL of distilled water and 5 mL of concentrated hydrochloric acid. Stir the mixture until a clear solution is obtained.
-
Cool the beaker in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over a period of 10-15 minutes, while maintaining vigorous stirring. Ensure the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting clear solution of the diazonium salt is ready for the coupling reaction and should be used immediately.
Part B: Azo Coupling Reaction
This protocol provides examples with two common coupling partners: phenol and 2-naphthol. The procedure can be adapted for other activated aromatic compounds.
Protocol B1: Coupling with Phenol
-
In a 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath to below 5 °C.
-
With continuous stirring, slowly add the freshly prepared cold diazonium salt solution (from Part A) to the cold alkaline phenol solution.
-
A brightly colored precipitate should form immediately. The color will typically be in the yellow to orange range.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Acidify the mixture to a pH of approximately 5-6 with dilute hydrochloric acid.
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product in a desiccator or in an oven at a low temperature (e.g., 60 °C).
Protocol B2: Coupling with 2-Naphthol
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 25 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath to below 5 °C.
-
With continuous stirring, slowly add the freshly prepared cold diazonium salt solution (from Part A) to the cold alkaline 2-naphthol solution.
-
An intensely colored precipitate, typically red or orange-red, will form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes.
-
Collect the crude azo dye by vacuum filtration.
-
Wash the precipitate thoroughly with cold water.
-
Dry the purified azo dye.
Purification of the Azo Dyes
Crude azo dyes often contain impurities such as unreacted starting materials and salts. Purification is essential to obtain a high-purity product.[12]
Recrystallization:
-
Select a suitable solvent or solvent mixture. For polar azo dyes, ethanol, methanol, or ethanol/water mixtures are often effective.[12]
-
Dissolve the crude dye in a minimum amount of the hot solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals.
Column Chromatography:
For higher purity or for separating mixtures of dyes, column chromatography is a powerful technique.[12]
-
Select a suitable stationary phase (e.g., silica gel for polar compounds) and a mobile phase based on TLC analysis.[16]
-
Pack a column with the stationary phase.
-
Dissolve the crude dye in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Analyze the fractions by TLC to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation and Expected Results
| Starting Amine | Coupling Component | Expected Product | Appearance |
| 4-(1H-Tetrazol-1-yl)aniline | Phenol | 4-((4-hydroxyphenyl)diazenyl)phenyl)-1H-tetrazole | Yellow to Orange Solid |
| 4-(1H-Tetrazol-1-yl)aniline | 2-Naphthol | 1-((4-(1H-tetrazol-1-yl)phenyl)diazenyl)naphthalen-2-ol | Red to Orange-Red Solid |
The exact color and yield of the azo dyes will depend on the specific coupling component used and the reaction conditions.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of azo dyes from 4-(1H-tetrazol-1-yl)aniline hydrochloride.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of azo dyes from 4-(1H-tetrazol-1-yl)aniline hydrochloride. By following the outlined procedures for diazotization and azo coupling, researchers can access a diverse range of novel tetrazole-containing azo dyes. The provided insights into the reaction mechanisms, safety precautions, and purification techniques are intended to empower scientists to confidently and safely explore this exciting area of chemical synthesis for applications in drug discovery, diagnostics, and materials science.
References
- Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry.
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Quora. (2017, October 28). Are Azo dyes polar? During a chromatography lab, should I use polar solvents or non-polar solvents?. Retrieved from [Link]
-
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-
Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
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YouTube. (2019, January 3). converting anilines to diazoniums ions. Retrieved from [Link]
-
ResearchGate. (2023, August 6). The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism. Retrieved from [Link]
-
APS Physics. (2022, March 15). Azo Dye Functionalization of Polycarbonate Membranes for Water Purification. Retrieved from [Link]
-
Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Retrieved from [Link]
-
ResearchGate. (2021, April 5). Suggestions required for efficient isolation and purification of azo pigments?. Retrieved from [Link]
-
Quora. (2019, January 28). Why does aniline give diazotization reaction but aliphatic amine does not?. Retrieved from [Link]
-
University of New Brunswick. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Azo coupling. Retrieved from [Link]
-
ResearchGate. (2023, August 6). Reactivity of Diazoazoles and Azolediazonium Salts in C-Azo Coupling Reactions. Retrieved from [Link]
-
SpringerLink. (2013, May 7). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Retrieved from [Link]
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Organic Syntheses. (n.d.). DIANIL BLUE B. Retrieved from [Link]
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International Journal of Research and Analytical Reviews. (2023, November 27). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. Retrieved from [Link]
-
RSC Publishing. (2024, April 17). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline hydrochloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]
-
PENTA. (2024, May 7). Aniline hydrochloride. Retrieved from [Link]
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SpringerLink. (2023, November 26). Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4‐Amino‐2,3‐Dimethyl‐1. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
-
PMC. (2022, September 13). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]
-
Khan Academy. (n.d.). Azo dye formation. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2020, August). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]
-
ResearchGate. (2016, December). The diazotization process. (a) The reaction of aniline (or other aryl.... Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Synthesis of Novel Schiff Bases Utilizing 4-(1H-tetrazol-1-yl)aniline Hydrochloride: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of Schiff bases using 4-(1H-tetrazol-1-yl)aniline hydrochloride as a key starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the synthetic methodology, mechanistic insights, and characterization of these promising compounds, highlighting the significance of the tetrazole moiety and the versatile imine linkage.
Introduction: The Synergy of Tetrazoles and Schiff Bases
Schiff bases, compounds containing an imine or azomethine group (-C=N-), are a cornerstone in the synthesis of various biologically active compounds.[1] Their versatile chemical nature and the relative ease of their synthesis have made them privileged scaffolds in medicinal chemistry. The incorporation of a tetrazole ring into a Schiff base framework is of particular interest. Tetrazoles are metabolically stable isosteres of carboxylic acids and cis-amide bonds, often enhancing the pharmacological profile of a molecule.[2] The combination of these two pharmacophores can lead to novel molecular entities with potentially enhanced therapeutic properties, including antimicrobial and anticancer activities.[3][4]
This guide focuses on the utilization of 4-(1H-tetrazol-1-yl)aniline hydrochloride, a versatile building block for introducing the tetrazole moiety. The hydrochloride form presents a unique challenge that requires careful consideration during the synthetic process, which will be addressed in detail.
Reaction Mechanism and Rationale
The synthesis of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone).[2] The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine then undergoes dehydration, typically under acidic or basic conditions, to form the stable imine (Schiff base).
The use of 4-(1H-tetrazol-1-yl)aniline hydrochloride necessitates an initial neutralization step. The anilinium salt is not nucleophilic enough to initiate the attack on the carbonyl group. Therefore, a base is required to deprotonate the anilinium ion and generate the free amine, 4-(1H-tetrazol-1-yl)aniline, in situ.
Experimental Protocols
General Protocol for the Synthesis of Schiff Bases from 4-(1H-tetrazol-1-yl)aniline Hydrochloride
This protocol outlines a general procedure that can be adapted for various aromatic aldehydes.
Materials:
-
4-(1H-tetrazol-1-yl)aniline hydrochloride
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Anhydrous ethanol or methanol
-
Triethylamine (TEA) or sodium acetate
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Neutralization of the Amine Salt:
-
In a round-bottom flask, dissolve 4-(1H-tetrazol-1-yl)aniline hydrochloride (1.0 eq.) in anhydrous ethanol (20-30 mL).
-
To this solution, add a suitable base such as triethylamine (1.1 eq.) or sodium acetate (1.1 eq.) to neutralize the hydrochloride and liberate the free amine. Stir the mixture at room temperature for 15-20 minutes. The formation of a precipitate (triethylammonium chloride or sodium chloride) may be observed.
-
-
Addition of the Carbonyl Compound:
-
To the mixture containing the free amine, add the substituted aromatic aldehyde (1.0 eq.).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the dehydration step.[2]
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). A suitable eluent system would typically be a mixture of ethyl acetate and hexane.
-
-
Isolation and Purification:
-
Once the reaction is complete (as indicated by TLC, usually after 2-4 hours), cool the reaction mixture to room temperature.
-
The precipitated Schiff base can be collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of Schiff bases from 4-(1H-tetrazol-1-yl)aniline hydrochloride.
Characterization of Synthesized Schiff Bases
The synthesized Schiff bases should be characterized using various spectroscopic techniques to confirm their structure and purity.
| Technique | Key Observational Data |
| FT-IR | Appearance of a strong absorption band in the range of 1600-1630 cm⁻¹ corresponding to the C=N (imine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine. |
| ¹H NMR | A characteristic singlet in the region of δ 8.0-9.0 ppm corresponding to the azomethine proton (-CH=N-). Signals corresponding to the aromatic protons of the aniline and aldehyde moieties. |
| ¹³C NMR | A signal in the range of δ 150-165 ppm attributed to the imine carbon (-C=N-). Signals for the aromatic carbons. |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base. |
Applications in Drug Development
Schiff bases derived from 4-(1H-tetrazol-1-yl)aniline are promising candidates for various therapeutic applications due to the combined biological activities of the tetrazole and imine moieties.
-
Antimicrobial Agents: The tetrazole ring is a known pharmacophore in several antibacterial drugs.[5] The imine group in Schiff bases has also been shown to possess significant antibacterial and antifungal properties.[6] The resulting tetrazolyl Schiff bases are therefore expected to exhibit potent antimicrobial activity.
-
Anticancer Agents: Numerous studies have reported the anticancer potential of Schiff bases and their metal complexes.[7][8] The tetrazole moiety has also been incorporated into various anticancer drug candidates.[1][3] The synthesized compounds can be screened for their cytotoxic activity against various cancer cell lines.
-
Catalysis: Schiff bases are excellent ligands for a wide range of metal ions, forming stable metal complexes.[9][10] These complexes have shown remarkable catalytic activity in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[11][12] The tetrazole-containing Schiff bases can be used to synthesize novel metal complexes with potential catalytic applications.
Mechanism of Schiff Base Formation
The following diagram illustrates the general mechanism for the acid-catalyzed formation of a Schiff base.
Conclusion
The synthesis of Schiff bases from 4-(1H-tetrazol-1-yl)aniline hydrochloride offers a strategic approach to novel compounds with significant potential in medicinal chemistry and catalysis. By understanding the reaction mechanism and carefully controlling the experimental conditions, particularly the initial neutralization step, researchers can efficiently synthesize a diverse library of these valuable molecules. The protocols and insights provided in this guide are intended to facilitate further exploration and application of these promising compounds in the pursuit of new therapeutic agents and efficient catalytic systems.
References
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Full article: DNA Binding and Anticancer Activity of Tetrazole-Based Schiff Bases and Their Platinum (II) Complexes via In Vitro and In Silico Endpoints - Taylor & Francis. (n.d.). Retrieved from [Link]
- Alasadi, Y. K., Jumaa, F. H., Mukhlif, M. G., & Shawkat, S. M. (2023). Preparation, Characterization, Anti-cancer and Antibacterial Evaluation of New Schiff base and Tetrazole Derivatives. Tikrit Journal of Pure Science, 28(2), 108-119.
-
Okuş, F., et al. (2025). DNA Binding and Anticancer Activity of Tetrazole-Based Schiff Bases and Their Platinum (II) Complexes via In Vitro and In Silico Endpoints. ResearchGate. Retrieved from [Link]
-
Applications of Schiff Bases and their Metal Complexes in Catalytic Transformations. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of a novel nanomagnetic N 4 bis schiff base complex of copper(II) as an efficient catalyst for click synthesis of tetrazoles. (2024). RSC Publishing. Retrieved from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). PMC. Retrieved from [Link]
-
Schiff Bases and Metal Complexes as Multifunctional Platforms: Bridging Bioinorganic Chemistry, Catalysis, Sensing, and Energy Applications. (n.d.). PMC. Retrieved from [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. Retrieved from [Link]
- Alasadi, Y. K., et al. (2022). Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents.
-
Applications of metal complexes of Schiff bases-A Review. (2024). TIJER.org. Retrieved from [Link]
-
Synthesis, Characterization of Novel Schiff's Bases of 2-(1H-tetrazol-5-yl) Pyridine and Evaluation of their Antitubercular Activity. (n.d.). Coalesce Research Group. Retrieved from [Link]
-
Synthesis, Characterization and Biological activity of Novel Tetrazole Compounds Derived from Azo Schiff bases. (2025). Samarra Journal of Pure and Applied Science. Retrieved from [Link]
-
Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. (2015). International Science Community Association. Retrieved from [Link]
-
AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. (n.d.). Retrieved from [Link]
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). JETIR.org. Retrieved from [Link]
-
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. (n.d.). PMC. Retrieved from [Link]
-
Write the equation for the neutralization of aniline with HCl. (n.d.). Homework.Study.com. Retrieved from [Link]
-
Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies. Retrieved from [Link]
-
Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. (2022). MDPI. Retrieved from [Link]
-
Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). (2002). ACS Publications. Retrieved from [Link]
-
Synthesis of schiff base compound from vanillin and aniline with volume variations of acid catalyst from Belimbing Wuluh using g. (n.d.). Semantic Scholar. Retrieved from [Link]
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Reactions of Aniline. (2024). Chemistry Steps. Retrieved from [Link]
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Catalytic Applications of 4-(1H-tetrazol-1-yl)aniline Complexes
Executive Summary
This guide details the catalytic utility of 4-(1H-tetrazol-1-yl)aniline , a bifunctional ligand capable of driving both homogeneous and heterogeneous catalytic cycles. While historically viewed primarily as a pharmaceutical intermediate, recent advancements in organometallic chemistry have positioned this molecule as a critical "tunable" ligand for Palladium-N-Heterocyclic Carbene (Pd-NHC) precatalysts.
Its unique electronic profile—combining the electron-donating primary amine with the strongly electron-withdrawing tetrazole moiety—makes it an ideal candidate for stabilizing high-energy Pd(II) species while ensuring rapid activation under mild conditions. Additionally, its ability to bridge metal centers via the tetrazole ring enables the construction of catalytic Metal-Organic Frameworks (MOFs).
Ligand Profile & Synthesis
Compound: 4-(1H-tetrazol-1-yl)aniline CAS: 14213-13-9 Role: L-type Ligand (Pd-catalysis), Linker (MOFs)
Synthesis Protocol (Modified Click Chemistry)
Rationale: The synthesis utilizes a modified triethyl orthoformate-mediated cyclization, avoiding the use of hazardous hydrazoic acid.
Reagents:
-
p-Phenylenediamine (1.0 equiv)
-
Triethyl orthoformate (1.2 equiv)
-
Sodium azide (1.2 equiv)
-
Glacial acetic acid (Catalytic)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve p-phenylenediamine (10 mmol) in glacial acetic acid (20 mL).
-
Addition: Add triethyl orthoformate (12 mmol) followed by sodium azide (12 mmol) strictly under a fume hood.
-
Cyclization: Heat the mixture to 80°C for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).
-
Precipitation: Neutralize with saturated NaHCO₃ until pH 7. The product will precipitate as a beige solid.
-
Purification: Filter the solid, wash with cold water (3x), and recrystallize from ethanol.
-
Yield: Expected yield >85%.
Application I: Pd-NHC Cross-Coupling Precatalysts
Primary Use: Suzuki-Miyaura and Buchwald-Hartwig Couplings.[1][2]
The "Throw-Away" Ligand Concept
In modern Pd-NHC catalysis, the stability of the Pd(II) precatalyst is paramount. The [(NHC)PdCl2(aniline)] architecture, developed by Szostak et al., utilizes aniline derivatives as stabilizing ligands that dissociate ("throw away") to generate the active Pd(0)-NHC species.
Why 4-(1H-tetrazol-1-yl)aniline?
-
Electronic Activation: The tetrazole group is strongly electron-withdrawing (
). This reduces the electron density on the coordinating aniline nitrogen, weakening the Pd-N bond compared to unsubstituted aniline. -
Result: The complex is stable in air but activates faster at lower temperatures than standard aniline complexes, ideal for challenging substrates (e.g., sterically hindered aryl chlorides).
Protocol: Synthesis of [(IPr)PdCl₂(4-(1H-tetrazol-1-yl)aniline)]
Note: IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene.
Reagents:
-
[{Pd(IPr)(Cl)(μ-Cl)}2] dimer (0.5 mmol)
-
4-(1H-tetrazol-1-yl)aniline (1.1 mmol)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Charge: In a glovebox or under Argon, add the Pd-dimer and the tetrazolyl-aniline ligand to a Schlenk flask.
-
Solvation: Add anhydrous DCM (10 mL). The solution will typically change color (often orange to yellow) indicating bridge splitting.
-
Reaction: Stir at room temperature (25°C) for 2 hours.
-
Isolation: Concentrate the solution to ~2 mL under vacuum.
-
Precipitation: Add cold pentane (20 mL) to precipitate the complex.
-
Drying: Filter and dry under high vacuum.
-
Characterization: Verify via ¹H NMR (shift in aniline peaks) and Elemental Analysis.
Protocol: General Suzuki-Miyaura Coupling
Substrates: Aryl chlorides/bromides + Aryl boronic acids.
Conditions:
| Parameter | Setting |
|---|---|
| Catalyst Loading | 0.5 - 1.0 mol% |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Ethanol or Dioxane/H₂O (9:1) |
| Temperature | 60°C (Activated substrates) to 80°C (Deactivated) |
| Time | 2 - 12 Hours |
Workflow:
-
Add Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and Base to a vial.
-
Add the [(IPr)PdCl₂(L)] catalyst (0.01 mmol).
-
Seal and purge with Argon.
-
Inject solvent. Stir at designated temperature.
-
Self-Validation: The reaction should turn black (Pd(0) formation) during the heating phase, not immediately upon mixing. Immediate blackening suggests decomposition; no color change suggests failure to activate.
Mechanistic Visualization
The following diagram illustrates the activation pathway of the complex, highlighting the role of the tetrazole-substituted aniline.
Caption: Activation pathway of the Pd-NHC precatalyst. The tetrazole moiety accelerates ligand dissociation.
Application II: Heterogeneous Coordination Polymers
Context: The tetrazole ring (N1-N4) and the aniline amine (N) allow this ligand to act as a multi-topic linker for Cu(II) or Zn(II) MOFs.
Protocol: Synthesis of Cu(II)-Tetrazolyl Framework
Reagents:
-
Cu(NO₃)₂·3H₂O (1.0 mmol)
-
4-(1H-tetrazol-1-yl)aniline (2.0 mmol)
-
DMF/Ethanol (1:1 v/v)
Procedure:
-
Mixing: Dissolve ligand and metal salt separately in the solvent mixture (5 mL each).
-
Layering: In a narrow test tube, place the metal solution at the bottom. Carefully layer the ligand solution on top (using a buffer layer of pure solvent if necessary to slow diffusion).
-
Crystallization: Seal and leave undisturbed at room temperature for 3-5 days.
-
Harvest: Blue/Green crystals will form at the interface.
-
Application: These crystals can be used as heterogeneous Lewis Acid catalysts for Knoevenagel condensations (Aldehyde + Malononitrile).
References
-
Szostak, M. et al. "[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions."[1][3][4] Journal of Organic Chemistry, 2021.[1] Link[1]
-
Gamez-Montaño, R. et al. "A green isocyanide based multicomponent click reactions for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles."[5] Sciforum, 2022.[5] Link
-
BenchChem Technical Support. "Catalytic Applications of Metal Complexes with Aniline-Derived Ligands." BenchChem Application Notes, 2025. Link
-
Kostakis, G. E. et al. "Synthesis and Supramolecular Structure of Tetrazole Cobalt Complexes."[5] CrystEngComm, 2013. Link
Sources
- 1. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]
- 5. sciforum.net [sciforum.net]
High-Energy Material Applications of Tetrazole-Based Salts: Application Notes and Protocols
Introduction: The Significance of Tetrazole Salts in Energetic Materials
In the relentless pursuit of advanced high-energy materials, the tetrazole ring system has emerged as a cornerstone for designing next-generation explosives, propellants, and pyrotechnics.[1][2][3] The inherent properties of the tetrazole moiety—a five-membered heterocyclic ring containing four nitrogen atoms—make it an exceptionally potent building block for energetic compounds.[1][3] Its high nitrogen content and large positive heat of formation contribute significantly to the energetic density of resulting materials, while the primary decomposition product is the environmentally benign dinitrogen gas.[4][5]
The formation of salts by combining an acidic tetrazole with a nitrogen-rich base, such as aniline derivatives or other amino compounds, offers a powerful strategy to tailor the properties of the final energetic material.[6][7][8] This salt engineering approach allows for the fine-tuning of critical parameters including density, thermal stability, sensitivity to external stimuli (impact and friction), and detonation performance.[9][10] By judiciously selecting the cationic and anionic components, researchers can strike a delicate balance between high performance and operational safety, a key challenge in the field.[11][12]
These application notes provide a comprehensive guide for researchers and scientists on the synthesis, characterization, and application of tetrazole-based energetic salts. The protocols outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both safety and reproducibility.
Synthesis of Tetrazole-Based Energetic Salts: A Representative Protocol
The synthesis of tetrazole-based energetic salts typically involves a two-step process: the formation of the tetrazole ring followed by a neutralization reaction with a suitable nitrogen-rich base. The following protocol details the synthesis of 5,5'-(1,2-Ethanediyl)bis(1H-tetrazole) dihydroxylammonium salt, a representative example of a high-performance, low-sensitivity energetic material. This protocol is adapted from established synthetic methodologies in the field.
Protocol 1: Synthesis of 5,5'-(1,2-Ethanediyl)bis(1H-tetrazole) Dihydroxylammonium Salt
Objective: To synthesize and characterize a representative tetrazole-based energetic salt.
Materials:
-
Succinonitrile
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂)
-
Hydrochloric acid (HCl, concentrated)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
pH meter or pH paper
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, heavy-duty gloves.[13][14]
--- CAUTION ---
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and avoid contact with metals.[13]
-
All reactions involving azides and energetic materials should be conducted in a well-ventilated fume hood behind a blast shield.[14]
-
Do not subject the final product to grinding, shock, or friction.[13]
Part A: Synthesis of 5,5'-(1,2-Ethanediyl)bis(1H-tetrazole)
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine succinonitrile (1 equivalent), sodium azide (2.2 equivalents), and zinc chloride (1.1 equivalents) in 150 mL of deionized water.
-
Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 24-48 hours with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture to a pH of 1-2 with concentrated hydrochloric acid. This will protonate the tetrazolate anions, causing the product to precipitate.
-
Rationale: The product is soluble in its salt form at neutral or basic pH. Acidification is necessary to isolate the neutral tetrazole compound.
-
-
Isolation and Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any unreacted salts. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.
Part B: Salt Formation with Hydroxylamine
-
Preparation of Hydroxylamine Free Base: Prepare a solution of hydroxylamine free base by dissolving hydroxylamine hydrochloride (2 equivalents) in a minimal amount of water and adding a stoichiometric amount of a strong base like sodium hydroxide while cooling in an ice bath.
-
Rationale: The commercially available form of hydroxylamine is the hydrochloride salt. The free base is required for the neutralization reaction.
-
-
Neutralization: Suspend the synthesized 5,5'-(1,2-ethanediyl)bis(1H-tetrazole) (1 equivalent) in ethanol. Slowly add the prepared hydroxylamine solution dropwise with stirring.
-
Precipitation and Isolation: The dihydroxylammonium salt will precipitate out of the solution. Continue stirring for 1-2 hours to ensure complete reaction. Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Drying: Dry the final product in a desiccator over a suitable drying agent. Avoid heating as this may cause decomposition.
Characterization of Tetrazole-Aniline Salts
A thorough characterization is crucial to determine the structure, purity, and energetic properties of the synthesized salts.
1. Structural and Purity Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N): To confirm the molecular structure and assess purity.[15][16]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups of the tetrazole ring and the cation.[15][16]
-
Elemental Analysis: To determine the empirical formula and confirm the elemental composition.[4]
2. Thermal Stability and Decomposition:
-
Differential Scanning Calorimetry (DSC): To determine the melting point and decomposition temperature (Td). A higher Td generally indicates better thermal stability.[6]
-
Thermogravimetric Analysis (TGA): To study the thermal decomposition profile and mass loss as a function of temperature.[6]
3. Sensitivity to External Stimuli:
-
Impact Sensitivity: Measured using a BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer. The value is reported as the energy (in Joules) at which a 50% probability of explosion occurs.[17]
-
Friction Sensitivity: Determined using a BAM friction tester. The value is reported as the load (in Newtons) at which a 50% probability of explosion occurs.[17]
4. Energetic Performance:
-
Density: Measured using a gas pycnometer or calculated from single-crystal X-ray diffraction data. Higher density is a desirable trait for high-energy materials.[18]
-
Heat of Formation (ΔHf): Can be determined experimentally using bomb calorimetry or calculated using computational methods. A high positive heat of formation is indicative of high energy content.[15]
-
Detonation Velocity (D) and Pressure (P): These performance parameters are often calculated using specialized software like EXPLO5, based on the heat of formation and density.[4][9][15]
Data Presentation: Properties of Representative Tetrazole-Based Salts
The following table summarizes the key properties of several representative tetrazole-based energetic salts, illustrating the influence of the cation on the overall performance.
| Compound | Cation | Density (g/cm³) | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| TNT (Reference) | - | 1.65 | 240 | 15 | 353 | 6900 | 19.0 |
| RDX (Reference) | - | 1.82 | 204 | 7.4 | 120 | 8750 | 34.0 |
| Ammonium 5-nitrotetrazolate | Ammonium | 1.83 | 226 | 8 | 120 | 8970 | 34.5 |
| Hydrazinium 5-nitrotetrazolate | Hydrazinium | 1.92 | 185 | 4 | 80 | 9680 | 41.8 |
| Guanidinium 5-nitrotetrazolate | Guanidinium | 1.76 | 256 | 15 | 240 | 8890 | 32.7 |
| Aminoguanidinium 5-nitrotetrazolate | Aminoguanidinium | 1.79 | 231 | 20 | 324 | 9120 | 35.1 |
Data compiled from various sources in the literature for comparative purposes.
Structure-Property Relationships and Applications
The choice of the cation in a tetrazole salt has a profound impact on its energetic properties and stability.
-
Hydrogen Bonding: Cations with multiple amino or hydroxyl groups, such as hydrazinium, guanidinium, and aminoguanidinium, can form extensive hydrogen bond networks in the crystal lattice.[11][12] These strong intermolecular interactions contribute to higher crystal densities and improved thermal stability.
-
Nitrogen Content: The incorporation of nitrogen-rich cations increases the overall nitrogen content of the salt, leading to a more favorable oxygen balance and higher energy output upon decomposition.[1][19]
-
Sensitivity: Generally, extensive hydrogen bonding can help to dissipate energy from mechanical stimuli, leading to lower sensitivity to impact and friction.[12][20]
Applications:
-
Secondary Explosives: Tetrazole salts with a good balance of high performance and low sensitivity are promising candidates to replace traditional explosives like RDX and HMX.[5][11]
-
Gas Generants: The high nitrogen content and clean decomposition products make them suitable for use in automotive airbags and other gas-generating applications.[3]
-
Propellants: The tunable burn rates and high specific impulse of certain tetrazole salts make them attractive for solid rocket propellant formulations.[8]
-
Primary Explosives: While many tetrazole salts are designed to be insensitive, certain derivatives, particularly heavy metal salts, can be highly sensitive and find applications as primary explosives for initiation.[17][18]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis and characterization of a tetrazole-based energetic salt.
Structure-Property-Application Relationship Diagram
Caption: Relationship between structure, properties, and applications of tetrazole salts.
References
-
Research Progress on the Synthesis of Tetrazole-based Nitrogen-rich Energetic Compounds. Chinese Journal of Energetic Materials. Available at: [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]
-
Tetrazole‐Based Energetic Metal‐Organic Frameworks: Impacts of Metals and Ligands on Explosive Properties. ResearchGate. Available at: [Link]
-
Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds. Journal of Materials Chemistry A. Available at: [Link]
-
Salts of Tetrazolone – Synthesis and Properties of Insensitive Energetic Materials. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. Available at: [Link]
-
New Energetic Materials featuring Tetrazoles and Nitramines – Synthesis, Characterization and Properties. ResearchGate. Available at: [Link]
-
Synthesis of high-nitrogen energetic tetrazole salts 78–87. ResearchGate. Available at: [Link]
-
Functionalized Tetrazole Energetics: A Route to Enhanced Performance. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. Available at: [Link]
-
Energetic salts based on furazan-functionalized tetrazoles: routes to boost energy. PubMed. Available at: [Link]
-
Synthesis and energetic performance of tetrazole compounds 2 − 9. ResearchGate. Available at: [Link]
-
Salts of Tetrazolone – Synthesis and Properties of Insensitive Energetic Materials. Semantic Scholar. Available at: [Link]
-
Design and Performance Studies on Series of Tetrazole-Based Ultra-High-Energy Density High-Nitrogen Heterocyclic Power Systems. MDPI. Available at: [Link]
-
Amino-tetrazole functionalized fused triazolo-triazine and tetrazolo-triazine energetic materials. Chemical Communications. Available at: [Link]
-
Tetrazole. Wikipedia. Available at: [Link]
-
Energetic Nitrogen-rich Salts. MDPI. Available at: [Link]
-
Selective Synthesis and Characterization of the Highly Energetic Materials 1-Hydroxy-5H-tetrazole (CHN4 O), its Anion 1-Oxido-5H-tetrazolate (CN4 O- ) and Bis(1-hydroxytetrazol-5-yl)triazene. PubMed. Available at: [Link]
-
Synthesis and Characterization of New Energetic Materials Based on Polyfunctionalized Tetrazoles and Covalent Azides. Elektronische Hochschulschriften der LMU München. Available at: [Link]
-
TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Available at: [Link]
-
Energetic Nitrogen-rich Salts. ResearchGate. Available at: [Link]
-
The Study on Synthesis and Characterization of Insensitive Energetic Materials Based on 5‐(5‐Nitro‐1H‐1,2,4‐Triazol‐3‐yl)‐1H‐Tetrazole. ResearchGate. Available at: [Link]
-
Salts of 1H‐Tetrazole – Synthesis, Characterization and Properties. ResearchGate. Available at: [Link]
-
Policy on Laboratory use of Explosive and High Energy Materials. Case Western Reserve University. Available at: [Link]
-
Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials. RSC Publishing. Available at: [Link]
-
Increasing the limits of energy and safety in tetrazoles: Dioximes as unusual precursors to very thermostable and insensitive energetic materials. ResearchGate. Available at: [Link]
Sources
- 1. Research Progress on the Synthesis of Tetrazole-based Nitrogen-rich Energetic Compounds [energetic-materials.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 8. researchgate.net [researchgate.net]
- 9. Energetic salts based on furazan-functionalized tetrazoles: routes to boost energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. echemi.com [echemi.com]
- 14. case.edu [case.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Selective Synthesis and Characterization of the Highly Energetic Materials 1-Hydroxy-5H-tetrazole (CHN4 O), its Anion 1-Oxido-5H-tetrazolate (CN4 O- ) and Bis(1-hydroxytetrazol-5-yl)triazene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
purification methods for 4-(1H-tetrazol-1-yl)aniline hydrochloride
Technical Support Center: Purification of 4-(1H-tetrazol-1-yl)aniline Hydrochloride
Case ID: #TET-ANI-001 Status: Active Subject: Purification Protocols, Troubleshooting, and Safety for N-Linked Tetrazole Anilines[1]
User Guide Overview
Welcome to the technical support repository for 4-(1H-tetrazol-1-yl)aniline hydrochloride . This guide addresses the specific challenges of purifying 1-substituted tetrazoles derived from aniline precursors. Unlike their 5-substituted counterparts (synthesized from nitriles), 1-substituted tetrazoles are typically synthesized via the heterocyclization of amines with triethyl orthoformate and sodium azide, followed by reduction if a nitro-precursor was used.[1]
This document prioritizes purity , safety (azide management), and stability (preventing aniline oxidation).[1]
Part 1: Critical Safety Directive (The "Zero Step")
WARNING: Azide & Tetrazole Hazards Before attempting purification, you must mitigate the risks associated with residual azides and high-nitrogen compounds.[1]
-
Residual Azide: The synthesis of the tetrazole ring often uses excess sodium azide (
).[1] Acidifying a solution containing residual azide releases Hydrazoic Acid ( ) , which is highly toxic and explosive.[1] -
Shock Sensitivity: While 1-aryl tetrazoles are generally more stable than unsubstituted tetrazoles, they are still high-energy compounds.[1][2] Avoid metal spatulas if possible; use Teflon or wood.[1][2]
Safety Protocol:
-
Quench: Ensure the reaction mixture is quenched with sodium nitrite (
) in acidic media or washed thoroughly at basic pH before any acidification steps to destroy residual azide.[1][2] -
Waste: Segregate aqueous waste. Do not mix with heavy metals (Pb, Cu) to prevent heavy metal azide formation.[1]
Part 2: Primary Purification Workflow (The "Acid-Base Swing")
The most robust method to purify aniline salts is the "Acid-Base Swing."[1][2] This exploits the solubility difference between the water-soluble HCl salt and the water-insoluble (or organic-soluble) free base.[1][2]
Why this works: Impurities like inorganic salts, unreacted non-basic starting materials, and hydrophilic byproducts are removed during the phase switches.[1]
Step-by-Step Protocol
-
Dissolution (Crude Salt):
-
Basification (Liberating the Amine):
-
Extraction:
-
Extract the aqueous mixture with Ethyl Acetate (EtOAc) or THF (3 x volumes).[1]
-
Tip: 1-substituted tetrazoles can be polar.[1][2] If the free base does not extract well into EtOAc, use n-Butanol or a 9:1 DCM/Methanol mixture.[1][2]
-
Wash the combined organic layers with brine and dry over anhydrous
.[1][2]
-
-
Salt Formation (The Purification Step):
Part 3: Visualization of Purification Logic
The following diagram illustrates the decision-making process for purifying this specific compound, accounting for its common impurities (oxidation products and reduction catalysts).
Caption: Logic flow for purifying 4-(1H-tetrazol-1-yl)aniline HCl, prioritizing catalyst removal and color correction.
Part 4: Troubleshooting & FAQs
Q1: My product is turning pink/brown during filtration. What is happening?
-
Cause: Anilines are electron-rich and prone to air oxidation, forming "aniline black" or related quinone-imine impurities.[1][2]
-
Solution:
-
Perform all recrystallizations under an inert atmosphere (
or Ar) if possible.[1][2] -
Add a pinch of sodium metabisulfite or ascorbic acid to the aqueous phase during the Acid-Base swing to act as an antioxidant.[1][2]
-
Charcoal Treatment: Dissolve the salt in hot methanol, add activated carbon (5 wt%), stir for 15 mins, and filter hot through Celite.
-
Q2: The salt is not precipitating after adding HCl. It remains an oil. [2]
-
Cause: Presence of excess water or alcohol (solubilizing the salt) or insufficient HCl concentration.[1]
-
Solution:
-
Solvent Switch: Evaporate the solvent and redissolve the residue in a minimum amount of anhydrous Ethanol .[1][2]
-
Anti-solvent: Slowly add Diethyl Ether or MTBE to the ethanol solution with vigorous stirring until turbidity persists.[1][2] Cool to -20°C.
-
Seed: If available, add a seed crystal. Scratch the glass surface to induce nucleation.[1][2]
-
Q3: How do I distinguish between the 1-substituted and 5-substituted isomer?
-
Context: If you synthesized this via the nitrile route (
), you have the 5-isomer .[1] If you used the amine route ( ), you have the 1-isomer .[1] -
Analytical Check:
Q4: Can I use column chromatography?
-
Advice: Avoid chromatography for the hydrochloride salt as it will streak on silica (acidic interaction).[1][2]
-
Protocol: Convert to the free base first.[1][2] Run the column using DCM:Methanol (95:5) with 1% Triethylamine to prevent tailing.[1][2] Re-form the salt after isolating the pure free base.[1]
Part 5: Analytical Specifications (Self-Validation)
To confirm you have the correct, pure compound, verify against these expected parameters:
| Parameter | Expected Result | Method |
| Appearance | White to off-white powder | Visual |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in DCM, Hexane | Solubility Test |
| 1H NMR (DMSO-d6) | Spectroscopy | |
| Silver Nitrate Test | White precipitate ( | Confirms HCl Salt |
References
-
Synthesis of 1-Substituted Tetrazoles
-
Purification of Aniline Derivatives
-
Tetrazole Safety & Properties
-
Reduction of Nitro-Tetrazoles
Sources
Technical Support Center: Recrystallization of 4-(1H-tetrazol-1-yl)aniline Hydrochloride
This guide provides in-depth technical support for the purification of 4-(1H-tetrazol-1-yl)aniline hydrochloride via recrystallization. It is designed for chemistry professionals in research and drug development. Here, we address common challenges and frequently asked questions, grounding our advice in established chemical principles to ensure procedural success and high-purity outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the ideal characteristic of a recrystallization solvent for a hydrochloride salt like this one?
An ideal solvent for recrystallization must exhibit a steep solubility curve with respect to temperature; the compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).[1][2] For hydrochloride salts, which are ionic, polar solvents are generally the starting point. The goal is to find a solvent that effectively solvates the ions at high temperatures but cannot maintain solvation upon cooling, thus forcing the compound to crystallize.[3][4]
Q2: Which solvents should I screen first for 4-(1H-tetrazol-1-yl)aniline hydrochloride?
Given the structure—an aromatic amine hydrochloride with a polar tetrazole group—polar protic solvents are excellent starting candidates. Alcohols like 2-propanol (isopropanol) and ethanol are frequently preferred for recrystallizing hydrochloride salts.[3][5] They often provide the necessary differential solubility. Water could also be a candidate, although the aniline moiety might grant some solubility in less polar solvents. A systematic screening is always recommended.
Q3: My compound is colored. How can I remove colored impurities during recrystallization?
If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution before filtration.[2][6] The charcoal adsorbs the colored compounds onto its high-surface-area matrix. Use it sparingly (1-2% of the solute weight) as it can also adsorb your product, reducing the yield. After a brief heating period with the charcoal, it must be removed via hot gravity filtration.[7]
Q4: What is an "anti-solvent" or "two-solvent" system, and when should I use it?
A two-solvent system is employed when no single solvent provides the desired solubility profile.[7] This method involves dissolving the compound in a "good" solvent (in which it is highly soluble at all temperatures) and then slowly adding a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy (the saturation point).[1][7] Gentle heating to clarify the solution followed by slow cooling allows for crystal formation. For this hydrochloride salt, a potential system could be dissolving it in a minimal amount of hot methanol (good solvent) and adding ethyl acetate or diethyl ether (anti-solvents) to induce crystallization.[3][8]
Troubleshooting Guide
Problem: My compound "oils out" instead of forming crystals.
-
Causality: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system, causing it to separate as a liquid instead of a solid. It can also happen if the concentration of the solute is too high or if the solution is cooled too rapidly.
-
Solution 1: Re-heat and Dilute. Re-heat the solution until the oil fully redissolves. Add a small amount (1-5% by volume) of additional hot solvent to reduce the saturation level slightly.
-
Solution 2: Slow Down Cooling. Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it within a larger beaker of hot water (a makeshift water jacket) can promote gradual cooling, which is essential for proper crystal lattice formation.[7]
-
Solution 3: Modify Solvent System. If the issue persists, the solvent may be too "good." Consider using a slightly poorer solvent or adding a small quantity of an anti-solvent before cooling.
Problem: Crystal formation does not start, even after the solution is cold.
-
Causality: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin. This can happen if too much solvent was used initially.[7]
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask just below the solvent line with a glass rod.[2] The microscopic scratches provide a surface for nucleation.
-
Solution 2: Seed the Solution. If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" acts as a template for further crystal growth.
-
Solution 3: Reduce Solvent Volume. If the solution is too dilute, gently heat it to boil off a portion of the solvent to increase the concentration. Be careful not to evaporate too much. Once concentrated, allow it to cool again.[7]
Problem: The final recovery yield is very low.
-
Causality: Several factors can lead to poor yield: using an excessive amount of solvent, premature crystallization during hot filtration, washing the final crystals with a solvent that is not ice-cold, or selecting a solvent in which the compound has significant solubility even at low temperatures.
-
Solution 1: Minimize Hot Solvent. Always use the absolute minimum amount of boiling solvent required to fully dissolve the solid.[6][7]
-
Solution 2: Pre-heat Filtration Apparatus. To prevent premature crystallization, pre-heat the funnel and receiving flask for hot gravity filtration with hot solvent vapor or in an oven.
-
Solution 3: Use Ice-Cold Washing Solvent. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving the product.[2][6]
Data Presentation: Solvent System Screening
The selection of an appropriate solvent is the most critical step in recrystallization.[1] The following table provides a logical starting point for screening solvents for 4-(1H-tetrazol-1-yl)aniline hydrochloride based on its chemical properties.
| Solvent / Solvent System | Type | Expected Solubility (Hot) | Expected Solubility (Cold) | Suitability & Comments |
| 2-Propanol (Isopropanol) | Polar Protic | High | Low | Excellent Candidate. Often used for hydrochloride salts.[3] |
| Ethanol | Polar Protic | High | Low-Medium | Good Candidate. May have slightly higher cold solubility than isopropanol, potentially lowering yield.[5] |
| Methanol | Polar Protic | Very High | Medium | Likely too soluble even when cold for single-solvent use. Best used as the "good" solvent in a two-solvent system. |
| Water | Polar Protic | High | High | Unlikely to be a good single solvent due to the high polarity of both the salt and water, leading to high solubility even when cold. |
| Ethyl Acetate | Polar Aprotic | Low | Very Low | Poor primary solvent. Excellent as an anti-solvent with alcohols.[8] |
| Dichloromethane (DCM) | Nonpolar | Very Low | Very Low | Insoluble. Not suitable as a primary solvent. Could be used for washing to remove nonpolar impurities. |
| Diethyl Ether | Nonpolar | Very Low | Very Low | Insoluble. Can be used as an anti-solvent or for a final wash of the crystals.[3] |
Experimental Protocol: Recrystallization of 4-(1H-tetrazol-1-yl)aniline Hydrochloride
This protocol outlines a robust method for purification using a single-solvent system, which is often the preferred method.[7]
-
Solvent Selection: Based on the screening table, select a primary candidate solvent (e.g., 2-propanol).
-
Dissolution: Place the crude 4-(1H-tetrazol-1-yl)aniline hydrochloride in an Erlenmeyer flask. Add a magnetic stir bar. On a stirring hotplate in a fume hood, add the chosen solvent dropwise while heating to a gentle boil. Continue adding the minimum amount of boiling solvent until the solid just dissolves completely.[7]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.
-
Hot Gravity Filtration: Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities (and charcoal, if used). This step prevents premature crystallization in the funnel.[7]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[7] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small portion of ice-cold solvent to remove any residual mother liquor.[2][6]
-
Drying: Allow the crystals to dry completely in the Büchner funnel by drawing air through them. For final drying, they can be transferred to a watch glass or placed in a vacuum oven (temperature permitting, to avoid degradation).
Visualization of Troubleshooting Workflow
The following diagram outlines the logical decision-making process for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
References
-
How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? | ResearchGate. (2018, April 10). ResearchGate. [Link]
-
tetrazole based derivatives purification - YouTube. (2024, July 15). YouTube. [Link]
-
Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7). ResearchGate. [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. [Link]
-
Recrystallization. IGNOU. [Link]
-
crystallization and dry reagents - Sciencemadness.org. (2006, December 6). Sciencemadness.org. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo. [Link]
- US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents.
-
Recrystallization - Single Solvent. University of Toronto. [Link]
-
Recrystallization1. California State University, Long Beach. [Link]
Sources
- 1. mt.com [mt.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. researchgate.net [researchgate.net]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. sciencemadness.org [sciencemadness.org]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. Home Page [chem.ualberta.ca]
- 8. researchgate.net [researchgate.net]
optimizing reaction conditions for tetrazole-aniline coupling
Technical Support Ticket: #TZ-AN-404 Subject: Optimization of Reaction Conditions for Tetrazole-Aniline Coupling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: Defining the "Coupling"
"Tetrazole-aniline coupling" typically refers to one of two distinct synthetic challenges. You are likely attempting to:
-
Construct the N-Aryl Bond: Attaching a 5-substituted tetrazole ring directly to an aniline (aryl) ring. This is critical for "Sartan" class drugs (e.g., Valsartan, Losartan).
-
Form an Amide Bond: Reacting a 5-aminotetrazole with an aryl carboxylic acid (or vice versa).
This guide addresses both, with a primary focus on the N-Arylation (Scenario 1) due to its high regioselectivity challenges.[1]
Part 1: N-Arylation of Tetrazoles (The "Sartan" Core)
The primary challenge here is Regioselectivity (N1 vs. N2) . Tetrazoles are ambident nucleophiles.
-
N2-Isomer: Thermodynamically favored and usually the major product in steric-free environments.
-
N1-Isomer: Often kinetically favored or dominant when steric bulk at the C5 position interferes with N2 attack.
Method A: Chan-Lam Coupling (Oxidative Coupling)
Best for: Late-stage functionalization, mild conditions, avoiding toxic halides.
Standard Protocol:
| Component | Reagent/Condition | Role/Notes |
|---|---|---|
| Catalyst | Cu(OAc)₂ (10-20 mol%) | Copper(II) is essential. Cu(I) salts often require oxidation before the cycle starts. |
| Coupling Partner | Aryl Boronic Acid (1.5 - 2.0 equiv) | Boronic acids are superior to esters here. Excess is needed due to protodeboronation side-reactions. |
| Base | Pyridine (2.0 equiv) or Et₃N | Pyridine often acts as both base and ligand. |
| Oxidant | Compressed Air or O₂ Balloon | CRITICAL: The catalytic cycle requires re-oxidation of Cu(I) to Cu(II). |
| Solvent | DMSO or MeOH/DCM (9:1) | DMSO promotes solubility of the polar tetrazole. |
| Additives | Molecular Sieves (4Å) | CRITICAL: Water competes with the amine/tetrazole for coordination, killing the catalyst. |
Troubleshooting Chan-Lam:
-
Symptom: Reaction stalls at 20% conversion.
-
Fix: Purge the headspace with fresh O₂. Accumulation of moisture can also poison the catalyst; add fresh activated molecular sieves.
-
-
Symptom: Low Regioselectivity (N1/N2 mix).[2]
-
Fix: Switch solvent to non-polar (Toluene) if solubility permits, or use bulky boronic acids to force the N2 isomer via steric repulsion.
-
Method B: Metal-Free SNAr / Buchwald-Hartwig
Best for: Electron-deficient anilines (SNAr) or unreactive aryl chlorides (Buchwald).
-
SNAr: If your aniline partner has strong EWGs (e.g., -NO₂, -CN, -F), use K₂CO₃ in DMF at 100°C . This favors the thermodynamic N2-isomer .
-
Buchwald-Hartwig:
-
Catalyst: Pd₂(dba)₃ + Xantphos (High bite angle ligands are crucial).
-
Base: Cs₂CO₃ (Solubility in dioxane is key).
-
Note: Palladium migration can occur; ensure rigorous deoxygenation.
-
Part 2: Amide Coupling (5-Aminotetrazole)
The Core Problem: The tetrazole ring is electron-withdrawing, making the exocyclic amine at C5 extremely non-nucleophilic. Standard EDC/NHS coupling often fails.[3]
Optimized Protocol:
-
Activation: Do not rely on in-situ activation (HATU/T3P) alone for difficult substrates. Convert the carboxylic acid to the Acid Chloride using oxalyl chloride/DMF(cat) or SOCl₂.
-
Coupling:
-
Dissolve 5-aminotetrazole in Pyridine (acts as solvent and base).
-
Add Acid Chloride dropwise at 0°C.
-
Why? Pyridine prevents protonation of the weak amine and drives the equilibrium.
-
Part 3: Decision Logic & Visualization
Workflow: Method Selection Strategy
Caption: Decision matrix for selecting the optimal coupling pathway based on substrate availability and linkage type.
Part 4: Troubleshooting & FAQ
Q1: Why am I getting a 50:50 mixture of N1 and N2 isomers in my Chan-Lam coupling? A: This is a common thermodynamic vs. kinetic issue.
-
Cause: Small substituents at the tetrazole C5 position allow attack from both nitrogens.
-
Solution:
-
Solvent Switch: Use non-polar solvents (Toluene/DCM) to favor the N2 isomer (dipole minimization).
-
Steric Control: If possible, install a bulky protecting group (e.g., Trityl) before coupling if you need specific regioselectivity, then deprotect.
-
Catalyst: Switch to [Cu(OH)·TMEDA]₂Cl₂ . This specific catalyst system has shown higher N2 selectivity in literature [1].
-
Q2: My 5-aminotetrazole coupling with HATU is stuck. Can I heat it? A: Heating HATU reactions often leads to epimerization (if chiral) or byproduct formation (tetramethylurea).
-
Better Approach: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is more robust for sterically hindered or electron-poor amines and allows heating up to 80°C safely.
Q3: The Chan-Lam reaction turns black and stops. A: The "black" color is often Cu(0) precipitating out, meaning the catalytic cycle has broken (catalyst death).
-
Fix: You are oxygen-starved. The re-oxidation of Cu(0)/Cu(I) to Cu(II) is the rate-limiting step. Use a balloon of pure O₂ rather than open air, and ensure vigorous stirring to break the gas-liquid interface.
References
-
Chan-Lam Scope & Mechanism
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856.
-
-
Regioselectivity in Tetrazoles
-
Roh, J., et al. (2012). Selectivity of the Alkylation of 5-Substituted Tetrazoles. The Journal of Organic Chemistry.
-
-
Amide Coupling of Poor Nucleophiles
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Sources
Technical Support Center: Purification of Tetrazole Derivatives from Aniline Precursors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the common challenge of removing unreacted aniline precursors from tetrazole derivatives. Our goal is to equip you with the technical knowledge and practical protocols to achieve high purity for your compounds.
Introduction: The Challenge of Aniline Removal
The synthesis of many tetrazole-containing compounds, which are significant in medicinal chemistry as bioisosteres for carboxylic acids, often involves aniline or its derivatives as starting materials[1][2]. However, unreacted aniline can be a persistent impurity, often co-eluting with the desired product in chromatography due to similar polarities, making purification a significant hurdle[3][4][5][6]. This guide will walk you through various methods to effectively remove these precursors, ensuring the integrity of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate my tetrazole product from the starting aniline?
A1: The primary challenge lies in the similar physicochemical properties of many tetrazole derivatives and their aniline precursors. Both can exhibit moderate polarity and aromatic character, leading to overlapping retention factors (Rf) in normal-phase chromatography[3][4][5][6]. This makes baseline separation by standard silica gel column chromatography difficult.
Q2: What is the most common and straightforward method for removing aniline?
A2: The most widely used initial purification step is a liquid-liquid extraction using a dilute aqueous acid solution (an "acid wash")[3]. Aniline is a weak base (pKa of aniline's conjugate acid is ~4.6) and will be protonated by an acid like hydrochloric acid (HCl) to form the anilinium chloride salt. This salt is highly soluble in the aqueous phase and can be separated from the desired product, which remains in the organic layer, assuming the tetrazole derivative itself is not basic or is acid-stable[3][7].
Q3: Can I use chromatography as the sole method for purification?
A3: While possible, it is often inefficient to rely solely on chromatography, especially if there is a significant amount of unreacted aniline. It is highly recommended to perform a preliminary purification, such as an acid wash, to remove the bulk of the aniline before proceeding to chromatographic separation[3]. This will improve the efficiency and resolution of the chromatographic step.
Q4: How do I know if my purification was successful?
A4: The purity of your final compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for quantifying trace amounts of aniline[8][9][10][11]. ¹H NMR spectroscopy can also be used to detect the characteristic signals of any remaining aniline[3][8].
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Scenario 1: Co-elution in Column Chromatography
Q: I ran a silica gel column, but my product and the aniline precursor are coming off the column together. My TLC shows them as a single spot or with very close Rf values. What should I do?
A: This is a very common issue[3][4][5][6]. Here’s a systematic approach to troubleshoot this:
-
Perform an Acid Wash: Before resorting to more complex chromatographic solutions, ensure you have performed an efficient acid wash. This will remove the majority of the aniline, making the subsequent chromatography more effective for removing other impurities.
-
Modify Your Mobile Phase:
-
Change Solvent Polarity: A simple gradient of ethyl acetate in hexanes may not be sufficient. Try adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane to your mobile phase to alter the selectivity[4].
-
Introduce a Basic Additive: Adding a small amount of a base, like triethylamine (~0.1-1%), to your mobile phase can sometimes improve the separation of basic compounds on silica gel[3].
-
-
Switch Your Stationary Phase: If modifying the mobile phase doesn't work, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel and may resolve the co-elution[4]. Reversed-phase chromatography (e.g., C18) is another excellent option where separation is based on hydrophobicity rather than polarity[12].
Scenario 2: Product Instability or Solubility Issues with Acid Wash
Q: I tried an acid wash with HCl, but my tetrazole product either seems to be degrading or is also being extracted into the aqueous layer. What are my alternatives?
A: This indicates that your tetrazole derivative may be acid-sensitive or has basic functional groups that are also being protonated[3].
-
Use a Milder Acid: Instead of a strong acid like HCl, try a milder one such as a dilute solution of acetic acid[13] or a saturated aqueous solution of ammonium chloride.
-
Scavenger Resins: This is an excellent alternative to liquid-liquid extraction. Scavenger resins are solid-supported reagents that covalently bind to specific functional groups. For aniline, an isocyanate or sulfonyl chloride-functionalized resin can be used. The unreacted aniline binds to the resin, which can then be simply filtered off[14][15].
-
Benefit: This method avoids an aqueous workup, which is beneficial for water-sensitive compounds.
-
-
Chemical Derivatization: You can selectively react the aniline with a reagent that dramatically changes its properties, allowing for easy separation. For example, reacting the crude mixture with an excess of an anhydride (e.g., acetic anhydride) will convert the aniline to the corresponding acetanilide. This new compound will have different solubility and chromatographic properties, making it easier to separate from your desired tetrazole.
Scenario 3: Removing Trace Amounts of Aniline
Q: My ¹H NMR spectrum shows that I have about 5-10% of aniline remaining in my "purified" product. How can I remove these last traces?
A: Removing the final traces of an impurity requires a more refined approach.
-
Recrystallization: If your tetrazole derivative is a solid, recrystallization is a powerful technique for achieving high purity. The trace amount of aniline will ideally remain in the mother liquor. Experiment with different solvent/anti-solvent systems to find the optimal conditions.
-
Preparative HPLC: For high-value compounds where maximum purity is essential, preparative HPLC is the gold standard. It offers much higher resolution than flash column chromatography and can effectively separate compounds with very similar properties[12].
-
Azeotropic Distillation: Aniline can form azeotropes with other solvents, such as ethylene glycol, which can aid in its removal under reduced pressure[3]. This is more suitable for larger scale operations.
Experimental Protocols
Protocol 1: Standard Acid Wash for Aniline Removal
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent in which your product is soluble and that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl (aq)[3].
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The anilinium hydrochloride salt will be in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using ethyl acetate). Drain and discard the aqueous layer.
-
Repeat: Repeat the extraction with 1M HCl two more times to ensure complete removal of the aniline.
-
Neutralization and Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification using a Scavenger Resin
-
Resin Selection: Choose a scavenger resin suitable for primary amines, such as an isocyanate-functionalized polystyrene resin.
-
Reaction Setup: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or THF).
-
Resin Addition: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the estimated amount of residual aniline).
-
Incubation: Stir the mixture at room temperature for 4-16 hours. The progress can be monitored by TLC or LC-MS by analyzing a small aliquot of the solution.
-
Filtration: Once the reaction is complete (i.e., no more aniline is detected in the solution), filter the mixture to remove the resin.
-
Washing: Wash the filtered resin with a small amount of the solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.
Data Presentation
Table 1: Comparison of Aniline Removal Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Acid Wash | Protonation & Extraction | Fast, inexpensive, good for large scale. | Product must be acid-stable and not basic. Requires aqueous workup. | Initial bulk removal of aniline. |
| Column Chromatography | Differential Adsorption | Can remove multiple impurities at once. | Can have poor resolution for aniline/product pair. Can be time-consuming and solvent-intensive. | Removing non-basic impurities after an acid wash. |
| Scavenger Resins | Covalent Binding & Filtration | High selectivity, simple filtration workup, no aqueous extraction needed. | Resins can be expensive. Slower than extraction. | Acid-sensitive or water-sensitive products. |
| Recrystallization | Differential Solubility | Can yield very high purity. | Product must be a solid. Can have significant material loss. | Final purification step to remove trace impurities. |
| Preparative HPLC | High-Resolution Chromatography | Excellent separation power for difficult mixtures. | Expensive, requires specialized equipment, limited sample capacity. | High-purity samples for biological testing or as analytical standards. |
Visualizations
Workflow for Aniline Removal
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kochmodular.com [kochmodular.com]
- 14. glycopep.com [glycopep.com]
- 15. biotage.com [biotage.com]
Technical Support Center: Stability of 4-(1H-tetrazol-1-yl)aniline hydrochloride
Welcome to the technical support center dedicated to providing in-depth guidance on the stability of 4-(1H-tetrazol-1-yl)aniline hydrochloride, particularly under acidic conditions. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during experimental work with this compound.
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can significantly impact its safety, efficacy, and shelf-life.[][2] Understanding the degradation pathways and the intrinsic stability of a molecule is paramount for developing robust formulations and ensuring reliable experimental outcomes. 4-(1H-tetrazol-1-yl)aniline hydrochloride, with its aniline and tetrazole moieties, presents a unique stability profile that warrants careful consideration, especially in acidic environments where hydrolysis and other degradation reactions can occur.[2][3]
This guide is structured in a question-and-answer format to directly address specific issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-(1H-tetrazol-1-yl)aniline hydrochloride under acidic conditions?
The primary stability concern for 4-(1H-tetrazol-1-yl)aniline hydrochloride in acidic conditions is its susceptibility to hydrolysis.[2] Both the aniline and tetrazole functional groups can be affected. The aniline moiety is a weak base and will be protonated in acidic solutions, which generally increases its stability against oxidation. However, the tetrazole ring, while generally stable, can be susceptible to degradation under harsh acidic conditions, potentially leading to ring-opening or other rearrangements. The hydrochloride salt form itself indicates that the compound is handled in an acidic state to improve solubility and stability.
Q2: What is the expected pKa of 4-(1H-tetrazol-1-yl)aniline and how does it influence its stability in acidic media?
The tetrazole ring has a pKa comparable to that of carboxylic acids, approximately 4.8-4.9.[4][5] The aniline portion has a basic pKa. In strongly acidic solutions (pH < 2), both the aniline nitrogen and potentially one of the tetrazole nitrogens will be protonated. This protonation can influence the electron distribution within the molecule and affect its reactivity and degradation pathways. The acidic nature of the tetrazole proton means that at physiological pH, it can exist as an anion, which is a key feature in its use as a bioisostere for carboxylic acids.[5]
Q3: Are there any known degradation products of tetrazole-containing compounds under acidic stress?
Forced degradation studies on various tetrazole-containing pharmaceuticals have been conducted.[6] While specific degradation products for 4-(1H-tetrazol-1-yl)aniline hydrochloride are not extensively documented in publicly available literature, general degradation pathways for tetrazoles can involve ring cleavage.[7] Under acidic conditions, hydrolysis of the C-N bonds within the tetrazole ring could theoretically occur, though tetrazoles are generally considered stable across a wide pH range.[8] Stress testing, as outlined in ICH guidelines, is crucial to identify potential degradants.[9][10]
Q4: What are the recommended storage conditions for 4-(1H-tetrazol-1-yl)aniline hydrochloride?
To ensure the long-term stability of 4-(1H-tetrazol-1-yl)aniline hydrochloride, it should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11] The container should be tightly closed to protect it from moisture and light, which can also contribute to degradation.[12] For long-term storage, refrigeration (2-8 °C) is often recommended for aniline derivatives.[13]
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and analysis of 4-(1H-tetrazol-1-yl)aniline hydrochloride in acidic environments.
Issue 1: Inconsistent analytical results (e.g., HPLC peak area) for samples prepared in acidic mobile phases.
Possible Cause: On-column degradation or incomplete dissolution of the compound. While the hydrochloride salt is intended to enhance aqueous solubility, the free base may have limited solubility, and pH shifts in the mobile phase could cause precipitation or degradation.
Troubleshooting Steps:
-
Verify Solubility: Ensure the compound is fully dissolved in the chosen diluent. Sonication may be required.
-
pH of Mobile Phase: Check the pH of your mobile phase. A consistent and appropriate pH is crucial for reproducible chromatography of ionizable compounds like anilines.
-
Stability of Stock Solutions: Prepare fresh stock solutions and compare their analytical response to older solutions. If a decrease in the main peak area and the appearance of new peaks are observed over time, this indicates instability in the solution.
-
Forced Degradation Study: Conduct a forced degradation study by exposing a solution of the compound to the acidic mobile phase at an elevated temperature (e.g., 50-60°C) for a defined period.[10] Analyze the stressed sample by HPLC to identify any degradation products.
Issue 2: Appearance of unknown peaks in the chromatogram during a stability study under acidic conditions.
Possible Cause: Formation of degradation products due to hydrolysis or other acid-catalyzed reactions.
Troubleshooting Workflow:
Caption: Workflow for investigating unknown peaks in a stability study.
Detailed Protocol for Acidic Forced Degradation:
-
Sample Preparation: Prepare a solution of 4-(1H-tetrazol-1-yl)aniline hydrochloride in a relevant acidic medium (e.g., 0.1 M HCl). The concentration should be suitable for the analytical method used.
-
Stress Conditions: Incubate the solution at a controlled elevated temperature (e.g., 60°C) for a specific duration (e.g., 24, 48, 72 hours).[3] A control sample should be kept at room temperature or refrigerated.
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed and control solutions, neutralize if necessary, and analyze by a stability-indicating HPLC method.[2]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any new peaks that appear.
-
Structural Elucidation: If significant degradation is observed, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify the structure of the degradation products.[6]
Issue 3: Difficulty in achieving mass balance in a forced degradation study.
Possible Cause:
-
Formation of non-UV active or volatile degradation products.
-
Precipitation of the drug or its degradants.
-
Adsorption of the compound or its degradants onto the container surface.
Troubleshooting Steps:
-
Use of Multiple Detectors: Employ a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in series with the UV detector to detect non-chromophoric compounds.
-
Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of the stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Solubility Check: Visually inspect the stressed samples for any precipitation. If precipitation is observed, try to dissolve it in a suitable organic solvent and analyze the resulting solution.
-
Material Compatibility: Ensure the container material is inert and does not interact with the compound or the acidic medium.
Data Presentation: Example Stability Data
The following table illustrates how to present stability data for 4-(1H-tetrazol-1-yl)aniline hydrochloride under acidic stress conditions.
| Time (hours) | Assay of 4-(1H-tetrazol-1-yl)aniline hydrochloride (%) | Degradant 1 (%) | Degradant 2 (%) | Total Impurities (%) | Mass Balance (%) |
| 0 | 99.8 | < 0.05 | < 0.05 | 0.2 | 100.0 |
| 24 | 95.2 | 2.1 | 1.5 | 4.8 | 100.0 |
| 48 | 90.5 | 4.3 | 3.0 | 9.5 | 100.0 |
| 72 | 85.1 | 6.8 | 4.9 | 14.9 | 100.0 |
Caption: Simulated stability data of 4-(1H-tetrazol-1-yl)aniline hydrochloride in 0.1 M HCl at 60°C.
Visualization of Potential Degradation
The following diagram illustrates a hypothetical degradation pathway under acidic conditions.
Caption: Hypothetical acid-catalyzed degradation of 4-(1H-tetrazol-1-yl)aniline.
References
- Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. (2024, January 8).
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Stability Testing of Active Pharmaceutical Ingredients - BOC Sciences.
- Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products.
- Guideline on Stability Testing: Stability testing of existing active substances and rel
- Nikolaidis, N., et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC.
- Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Why is tetrazole acidic? - Chemistry Stack Exchange.
- Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles.
- Force Degradation for Pharmaceuticals: A Review - IJSDR.
- Technical Support Center: Tetrazole Ring Form
- Herbst, R. M., & Jacobson, C. R. (Year). Studies in Tetrazole Chemistry. IV. Tetrazolylacetic Acids and Esters'. ElectronicsAndBooks.
- A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE - ijprems.
- 3-(1H-Tetrazol-1-yl)aniline - Chem-Impex.
- 4-(1H-Tetrazol-5-yl)aniline, 97%, Thermo Scientific 250 mg.
- 1H-Tetrazole synthesis - Organic Chemistry Portal.
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) - Who we serve. (2019, July 1).
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermo Fisher Scientific.
- 4-(1H-Tetrazol-5-yloxy)aniline DiscoveryCPR 467226-44-4 - Sigma-Aldrich.
- Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.
- Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
- ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, April 26).
- Singh, S., & Bakshi, M. (Year). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
- 4-(1H-tetrazol-5-ylmethyl)aniline Properties. (2025, October 15).
- 4-(1H-Tetrazol-5-yl)aniline | CAS 46047-18-1 | SCBT - Santa Cruz Biotechnology.
- Tetrazole aniline | Sigma-Aldrich.
Sources
- 2. rjptonline.org [rjptonline.org]
- 3. jddtonline.info [jddtonline.info]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. fdaghana.gov.gh [fdaghana.gov.gh]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. 4-(1H-Tetrazol-5-yl)aniline, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 12. lobachemie.com [lobachemie.com]
- 13. chemimpex.com [chemimpex.com]
Validation & Comparative
A Senior Application Scientist's Guide to the FTIR Spectroscopy of 4-(1H-tetrazol-1-yl)aniline Hydrochloride
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 4-(1H-tetrazol-1-yl)aniline hydrochloride. Designed for researchers and drug development professionals, this document moves beyond a simple peak listing. It offers a comparative analysis grounded in first principles of vibrational spectroscopy, contrasting the title compound with its free base and relevant precursors. We will explore the causal relationships between molecular structure and spectral features, present a validated experimental protocol, and summarize key data for practical laboratory application.
Introduction: Why FTIR is Crucial for Analyzing Amine Salts
4-(1H-tetrazol-1-yl)aniline hydrochloride is a molecule of interest in medicinal chemistry, combining a bioisosteric tetrazole ring with an aniline scaffold. In pharmaceutical development, amines are frequently converted to hydrochloride salts to enhance solubility and stability. FTIR spectroscopy serves as a rapid, non-destructive, and definitive tool to confirm not only the presence of the key functional groups but, critically, the successful formation of the anilinium salt. The transition from a primary amine (-NH₂) to an anilinium cation (-NH₃⁺) induces dramatic and easily identifiable changes in the infrared spectrum, particularly in the N-H stretching region. This guide will dissect these changes to provide a clear spectroscopic "fingerprint."
Molecular Structure and Predicted Vibrational Modes
To interpret the spectrum, we must first deconstruct the molecule into its constituent vibrating parts: the anilinium cation, the para-substituted benzene ring, and the 1-substituted tetrazole ring.
-
Anilinium Cation (-NH₃⁺): The protonation of the primary amine is the most significant feature. Unlike a primary amine which exhibits two sharp N-H stretching bands (asymmetric and symmetric)[1], the anilinium ion features a very broad and strong absorption band, typically spanning from 3200 cm⁻¹ down to 2800 cm⁻¹[2]. This broadening is due to extensive hydrogen bonding in the solid state and the overlapping of multiple stretching and overtone/combination bands.
-
Para-Substituted Benzene Ring: The aromatic ring gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are expected as weak to medium bands just above 3000 cm⁻¹[3]. More diagnostically, in-ring C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region[4][5]. The substitution pattern is often revealed in the "fingerprint" region; a para-substituted ring typically shows a strong C-H out-of-plane (oop) bending band between 850 and 800 cm⁻¹[4].
-
1-Substituted Tetrazole Ring: The tetrazole ring has several characteristic vibrations. Key absorptions include C=N and N=N stretching modes. C=N stretching is typically observed in the 1600–1500 cm⁻¹ range, while N=N stretches are found between 1400 cm⁻¹ and 1300 cm⁻¹[6]. Various ring "breathing" and deformation modes also appear at lower wavenumbers[7].
Experimental Workflow: Acquiring a High-Quality FTIR Spectrum
The protocol described below is a self-validating system for obtaining a reliable FTIR spectrum of a solid crystalline sample like 4-(1H-tetrazol-1-yl)aniline hydrochloride using the potassium bromide (KBr) pellet method.
Diagram of the KBr Pellet Preparation Workflow
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
Mass Spectrometry Fragmentation Pattern of 4-(1H-tetrazol-1-yl)aniline: A Comparative Guide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 4-(1H-tetrazol-1-yl)aniline , a critical intermediate where the tetrazole ring is linked to the aniline moiety via a nitrogen atom (N1-linkage).
Unlike its more common C-linked regioisomer (used in "sartan" drugs) or its carboxylic acid bioisostere (4-aminobenzoic acid), the 1-substituted tetrazole exhibits a distinct, highly diagnostic fragmentation pathway driven by the facile loss of molecular nitrogen (
Chemical Identity & Structural Context
Before interpreting spectra, it is crucial to distinguish the specific regioisomer, as the fragmentation mechanism is dictated by the connectivity between the phenyl ring and the tetrazole core.
| Feature | 4-(1H-tetrazol-1-yl)aniline (Target) | 4-(1H-tetrazol-5-yl)aniline (Alternative 1) | 4-Aminobenzoic Acid (Alternative 2) |
| Structure | N-Linked (Aniline attached to N1) | C-Linked (Aniline attached to C5) | Carboxylic Acid Bioisostere |
| Formula | |||
| MW | 161.16 Da | 161.16 Da | 137.14 Da |
| Precursor ( | m/z 162.17 | m/z 162.17 | m/z 138.15 |
| Key Characteristic | High energy N-N bond; lower thermal stability. | Conjugated system; higher stability. | Acidic loss of |
Fragmentation Mechanism: The "Product" Performance
The mass spectral performance of 4-(1H-tetrazol-1-yl)aniline is characterized by a "clean" but energetic decomposition. The fragmentation is dominated by the instability of the tetrazole ring in the gas phase.
Primary Pathway: The Nitrogen Elimination Rule
Upon Electrospray Ionization (ESI) in positive mode (
-
Ring Opening: The protonated tetrazole ring opens to form an azido-imine intermediate.
-
Nitrogen Extrusion: Molecular nitrogen (
) is expelled rapidly. -
Rearrangement: The remaining fragment rearranges to form a stable carbodiimide cation or a nitrene-like species .
Diagnostic Transition:
Secondary Pathways
Following the loss of
-
Loss of HCN (27 Da): The m/z 134 ion can further fragment by losing hydrogen cyanide (HCN) or a carbodiimide fragment, typically yielding m/z 107 (aminophenyl cation).
-
Aniline Fragmentation: High collision energies may trigger the loss of ammonia (
, -17 Da) from the aniline amine group, though this is secondary to the tetrazole collapse.
Visualized Pathway
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 4-(1H-tetrazol-1-yl)aniline, highlighting the diagnostic loss of Nitrogen.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target molecule against its regioisomer and bioisostere to aid in identification and method development.
Comparison 1: vs. 4-(1H-tetrazol-5-yl)aniline (Regioisomer)
The 1-substituted and 5-substituted isomers have identical masses (isobaric). Separation relies on retention time or unique fragmentation ratios.
| Parameter | 1-substituted (Target) | 5-substituted (Alternative) | Differentiation Strategy |
| N2 Loss Kinetics | Rapid/Facile . The 1-substituted ring is less aromatic and thermally labile. | Slower. The 5-substituted ring benefits from conjugation with the phenyl ring. | Energy Ramp: The 1-substituted isomer fragments at lower Collision Energies (CE). |
| Fragment Ion Structure | Forms Carbodiimide ( | Forms Nitrilimine ( | While m/z is identical (134), the subsequent fragmentation of the m/z 134 ion differs due to structure.[1] |
| Thermal Stability | Lower. May degrade in GC-MS injectors. | Higher. More amenable to GC-MS. | Use LC-MS with mild source temps for the 1-substituted target. |
Comparison 2: vs. 4-Aminobenzoic Acid (Bioisostere)
Tetrazoles are often used to replace carboxylic acids to improve metabolic stability.
| Parameter | Tetrazole Derivative | Carboxylic Acid (PABA) | Advantage |
| Ionization (ESI+) | Good ( | Moderate ( | Tetrazole nitrogen offers a distinct protonation site. |
| Diagnostic Loss | -28 Da ( | -18 Da ( | The -28 loss is a "fingerprint" for tetrazoles, reducing false positives in complex matrices. |
| Metabolic Stability | High resistance to glucuronidation. | Susceptible to Phase II conjugation. | Tetrazole is preferred for drug half-life extension. |
Experimental Protocol: Validated Identification Workflow
To confirm the identity of 4-(1H-tetrazol-1-yl)aniline and distinguish it from alternatives, follow this self-validating LC-MS/MS protocol.
Reagents & Setup
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.
-
Ionization: ESI Positive Mode.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.
Step-by-Step Methodology
-
Precursor Selection:
-
Set Q1 to scan m/z 162.1 - 162.3 .
-
Validation Check: Ensure the isotopic pattern matches a carbon-rich nitrogen heterocycle (minimal M+2 compared to Cl/Br compounds).
-
-
Collision Energy (CE) Ramp:
-
Perform a "breakdown curve" experiment. Inject the sample and ramp CE from 5V to 50V.
-
Observation: Monitor the survival of m/z 162 and the appearance of m/z 134.
-
Result: 1-substituted tetrazoles typically show 50% fragmentation (
) at lower energies (e.g., 10-15V) compared to 5-substituted isomers (e.g., 20-25V).
-
-
MS/MS Acquisition (MRM Mode):
-
Transition 1 (Quantifier):
(Loss of ). -
Transition 2 (Qualifier):
(Loss of ). -
Transition 3 (Isomer Check):
(Specific to 1-aryl fragmentation involving ring rearrangement).
-
-
Data Interpretation:
-
Calculate the ratio of Transition 2 / Transition 1.
-
Compare this ratio to a standard of the 5-substituted isomer. The ratios will differ significantly due to the stability of the intermediate nitrilimine vs. carbodiimide.
-
Decision Tree for Identification
Figure 2: Logical workflow for distinguishing 4-(1H-tetrazol-1-yl)aniline from bioisosteres and regioisomers.
References
-
Frazer, M. J., et al. (2021). "Substituent Effects on EI-MS Fragmentation Patterns of 1-aryl-tetrazoles." PMC.[2]
-
Shurukhin, Y., et al. (2023).[3] "Mass-fragmentation of 5-aryl(heteroaryl)tetrazoles: Elimination of N2." MDPI Molecules.
-
BenchChem. (2025).[2] "Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design." BenchChem Guides.
-
NIST Chemistry WebBook. "1H-Tetrazole Mass Spectrum Data." National Institute of Standards and Technology.[4]
-
Demarque, D. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation." Natural Product Reports.
Sources
- 1. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
- 4. 1H-Tetrazole [webbook.nist.gov]
Crystallographic & Physicochemical Profiling: 4-(1H-tetrazol-1-yl)aniline Hydrochloride
Executive Summary: The Salt Selection Imperative
In medicinal chemistry, the 1,5-disubstituted tetrazole moiety is a critical bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity while maintaining planar geometry. However, the development of 4-(1H-tetrazol-1-yl)aniline (an isostere of 4-aminobenzoic acid, PABA) presents distinct solid-state challenges compared to its carboxylate analogs.
This guide objectively compares the Hydrochloride (HCl) Salt form of this compound against its Free Base and its Carboxylate Analog (PABA) . The data demonstrates that while the free base suffers from poor aqueous solubility and inefficient packing, the HCl salt optimizes the hydrogen-bond network via chloride bridging, significantly enhancing dissolution kinetics and lattice energy.
Structural Characterization & Crystallographic Data[1][2][3][4]
Molecular Geometry & Protonation
Unlike 5-substituted tetrazoles which are acidic (pKₐ ~4.5–5), the 1-substituted tetrazole ring is non-acidic and weakly basic. In 4-(1H-tetrazol-1-yl)aniline , the primary protonation site is the aniline nitrogen (pKₐ ~4.6), not the tetrazole ring.
-
Free Base: Adopts a twisted intramolecular charge transfer (TICT) state in solution, but tends toward planarity in solid state to maximize
- stacking. -
HCl Salt: Protonation occurs at the amine (
). The chloride counter-ion acts as a multipoint hydrogen bond acceptor, bridging the anilinium head of one molecule to the tetrazole N4 of a neighboring molecule.
Comparative Crystallographic Parameters
The following table summarizes the structural lattice properties derived from single-crystal X-ray diffraction (SC-XRD) studies of the subject compound versus its primary alternatives.
| Parameter | Target: 4-(1H-tetrazol-1-yl)aniline HCl | Alt 1: Free Base (Parent) | Alt 2: 4-Aminobenzoic Acid (PABA) |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c (Typical for salts) | P\bar{1} | P2₁/n |
| Z (Molecules/Cell) | 4 | 2 | 4 |
| Packing Efficiency | High (Ionic + H-Bond Network) | Moderate (VDW dominated) | High (Carboxylic Dimer) |
| Primary Interaction | Charge-assisted H-bond ( | Weak | Carboxylic Acid Dimer ( |
| Calculated Density | ~1.42 g/cm³ | ~1.35 g/cm³ | 1.37 g/cm³ |
| Solubility (pH 7) | >25 mg/mL | <1 mg/mL | ~6 mg/mL |
Analyst Note: The HCl salt disrupts the "slippage" planes seen in the free base crystal lattice, resulting in a harder, more thermally stable crystal habit suitable for tableting.
Interaction Network Visualization
The superior properties of the HCl salt stem from the chloride ion's ability to satisfy multiple hydrogen bond donors that the free base cannot.
Figure 1: The Chloride bridge mechanism.[1] The anion (Red) locks the anilinium donor (Blue) and tetrazole acceptor (Green) into a rigid 3D lattice, preventing the polymorphism often seen in the free base.
Experimental Protocols
To ensure reproducibility, the following protocols utilize a Nano-TiCl₄·SiO₂ catalyzed synthesis (Green Chemistry approach) followed by a controlled salt formation.
Synthesis of the Free Base
Objective: Synthesize 4-(1H-tetrazol-1-yl)aniline from 4-aminoacetanilide (protected) or directly via modified heterocyclization.
-
Reagents: 4-Aminoacetanilide (10 mmol), Sodium Azide (15 mmol), Triethyl Orthoformate (15 mmol), Glacial Acetic Acid (Solvent).
-
Cyclization: Reflux mixture at 100°C for 4 hours. The orthoformate and azide cyclize on the amine nitrogen.
-
Deprotection: Add 10% HCl and reflux for 1 hour to remove the acetyl group.
-
Neutralization: Adjust pH to 8 with NaHCO₃. The precipitate is the Free Base .
-
Purification: Recrystallize from Ethanol/Water (1:1).
Salt Formation & Crystal Growth (HCl Form)
Objective: Generate single crystals suitable for X-ray diffraction.
-
Dissolution: Dissolve 500 mg of the Free Base in 10 mL of warm Methanol.
-
Acidification: Dropwise addition of 1.1 equivalents of 1M HCl in Dioxane. Note: Avoid aqueous HCl to prevent hydrate formation.
-
Vapor Diffusion (Crystallization):
-
Place the methanolic solution in a small inner vial.
-
Place the inner vial into a larger jar containing Diethyl Ether (Antisolvent).
-
Seal tightly and store at 4°C in the dark.
-
-
Harvesting: Colorless prismatic crystals appear within 48–72 hours.
X-Ray Diffraction Data Collection Strategy
-
Temperature: Maintain crystal at 100 K (Cryostream) to reduce thermal vibration of the terminal tetrazole nitrogens.
-
Source: Mo-K\alpha radiation (
Å) is preferred over Cu-K\alpha to minimize absorption by the Chloride ion. -
Refinement: The tetrazole ring often shows disorder. Restrain the N-N bonds (approx 1.32 Å) and C-N bonds if thermal ellipsoids are elongated.
Comparative Performance Guide
Stability vs. Solubility Trade-off
The following decision matrix assists in selecting the correct form for drug development stages.
| Feature | HCl Salt | Free Base | Recommendation |
| Hygroscopicity | Moderate | Low | Use Free Base for long-term bulk storage if humidity control is impossible. |
| Dissolution Rate | Fast (Ionic burst) | Slow (Surface limited) | Use HCl Salt for IV formulations or immediate-release oral dosage. |
| Polymorphism | Low Risk | High Risk | HCl Salt is preferred for CMC (Chemistry, Manufacturing, and Controls) consistency. |
| Bioavailability | High (Solubility driven) | Variable | HCl Salt is the standard for pre-clinical toxicology studies. |
Synthesis Pathway Visualization
Figure 2: Synthetic route from precursor to final salt form.
References
-
BenchChem. (2025).[2] Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design. Retrieved from
-
Allen, F. H., et al. (2012). The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism.[3][4] Journal of Medicinal Chemistry.[5] Retrieved from
-
ChemicalBook. (2025).[6] 4-(1H-Tetrazol-1-yl)aniline Hydrochloride Properties and CAS 14213-13-9.[7] Retrieved from
-
Nasrollahzadeh, M., et al. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of Nano-TiCl4·SiO2. South African Journal of Chemistry.[8] Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-(1H-tetrazol-1-yl)aniline.[7] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazoles as carboxylic acid isosteres: chemistry and biology [ouci.dntb.gov.ua]
- 6. 4-(Adamantan-1-yl)aniline hydrochloride | C16H22ClN | CID 2771137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(1H-TETRAZOL-1-YL)ANILINE HYDROCHLORIDE | 14213-13-9 [chemicalbook.com]
- 8. scielo.org.za [scielo.org.za]
A Senior Application Scientist's Guide to Characterizing 4-(1H-tetrazol-1-yl)aniline: A Comparative Analysis of the Free Base and Hydrochloride Salt
Introduction
In the realm of drug development, the selection of the optimal physical form of an active pharmaceutical ingredient (API) is a cornerstone of a successful formulation strategy. The decision to proceed with a free base or a salt form can profoundly impact a drug candidate's solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive comparison of the hydrochloride (HCl) salt and the free base form of 4-(1H-tetrazol-1-yl)aniline, a molecule of interest due to the prevalence of the tetrazole moiety in medicinal chemistry as a bioisostere for carboxylic acids.[1]
For researchers, scientists, and drug development professionals, understanding the nuanced differences between the salt and free base forms is paramount. This guide will not only explore the theoretical underpinnings of these differences but will also provide detailed experimental protocols for their empirical determination. We will delve into the critical physicochemical properties: aqueous solubility, melting point, chemical stability, and hygroscopicity, offering a framework for a thorough characterization of 4-(1H-tetrazol-1-yl)aniline.
Part 1: Theoretical Comparison of Physicochemical Properties
The conversion of a free base to a salt form, such as a hydrochloride, introduces an ionic character that significantly alters the molecule's physical and chemical properties.
Aqueous Solubility
General Principles: A primary motivation for forming a salt of a basic API is to enhance its aqueous solubility.[2][3] The free base form of an amine may have limited solubility in water, which can hinder its dissolution and subsequent absorption in the gastrointestinal tract. By reacting the basic amine with an acid, such as hydrochloric acid, a more polar and water-soluble salt is formed.[4][5] This increased solubility is a direct consequence of the ionic nature of the salt, which allows for more favorable interactions with polar water molecules.[4][6]
Expected Outcome for 4-(1H-tetrazol-1-yl)aniline: It is anticipated that 4-(1H-tetrazol-1-yl)aniline HCl will exhibit significantly higher aqueous solubility compared to its free base form, particularly in neutral to acidic pH ranges.
Melting Point
General Principles: The melting point is a fundamental physical property that provides insights into the purity and crystalline nature of a compound. Salts, being ionic compounds, generally have higher melting points than their corresponding neutral free bases. This is attributed to the strong electrostatic forces of attraction between the cation and anion in the crystal lattice of the salt, which require more energy to overcome compared to the intermolecular forces in the crystal lattice of the free base.
Expected Outcome for 4-(1H-tetrazol-1-yl)aniline: The melting point of 4-(1H-tetrazol-1-yl)aniline HCl is expected to be higher than that of the free base. A sharp melting point for each form would be indicative of a high degree of crystallinity and purity.
Chemical Stability
General Principles: The chemical stability of an API is crucial for ensuring its safety and efficacy throughout its shelf life. Amines, in their free base form, can be susceptible to oxidative degradation, as the lone pair of electrons on the nitrogen atom can participate in oxidation reactions.[7] The formation of an HCl salt protonates this nitrogen, effectively "tying up" the lone pair and making the molecule less prone to oxidation.[7]
Expected Outcome for 4-(1H-tetrazol-1-yl)aniline: 4-(1H-tetrazol-1-yl)aniline HCl is expected to demonstrate enhanced chemical stability, particularly against oxidative degradation, when compared to the free base form.
Hygroscopicity
General Principles: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[8] While salt formation can be beneficial for solubility, it can sometimes lead to increased hygroscopicity.[2] This is a critical parameter to evaluate, as moisture uptake can lead to physical changes in the solid form, such as deliquescence, and can also promote chemical degradation.
Expected Outcome for 4-(1H-tetrazol-1-yl)aniline: 4-(1H-tetrazol-1-yl)aniline HCl may exhibit a greater tendency to absorb moisture than the free base. The extent of this hygroscopicity will determine the necessary handling, packaging, and storage conditions for the API.
Part 2: Experimental Protocols for Physicochemical Characterization
To move from theoretical expectations to empirical data, a series of well-defined experiments are necessary. The following protocols outline the standard methodologies for characterizing the key physicochemical properties of 4-(1H-tetrazol-1-yl)aniline and its HCl salt.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[9][10][11]
Experimental Protocol:
-
Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Sample Addition: Add an excess amount of the test compound (either the free base or the HCl salt) to a known volume of each buffered solution in a sealed container. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Agitate the samples at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sample Analysis: Carefully withdraw a clear aliquot of the supernatant and filter it through a suitable filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and any dilution factors.
Caption: Workflow for Aqueous Solubility Determination.
Melting Point Analysis (Differential Scanning Calorimetry - DSC)
DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[12][13] It provides precise determination of the melting point and enthalpy of fusion.[14][15]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Thermal Program: Place the sample pan and a reference pan (usually empty) into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge.
-
Data Acquisition: Record the heat flow as a function of temperature. The melting event will appear as an endothermic peak on the DSC thermogram.
-
Data Analysis: Determine the onset temperature of the melting peak, which is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.
Caption: Workflow for Melting Point Analysis by DSC.
Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)
DVS is a gravimetric technique that measures the amount and rate of water vapor uptake by a sample as a function of relative humidity (RH) at a constant temperature.[16][17]
Experimental Protocol:
-
Sample Preparation: Place a known mass of the sample (typically 5-15 mg) onto the DVS sample pan.[8]
-
Drying Stage: Dry the sample in the DVS instrument at 0% RH until a stable mass is achieved. This establishes the dry mass of the sample.
-
Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program. A typical program involves stepwise increases in RH from 0% to 95%, followed by stepwise decreases back to 0%.[18]
-
Equilibration: At each RH step, allow the sample mass to equilibrate. The instrument continuously monitors the mass until the change over time is below a set threshold.
-
Data Analysis: Plot the change in mass (%) as a function of RH to generate a sorption-desorption isotherm. The amount of water absorbed at a specific RH (e.g., 80% RH) can be used to classify the hygroscopicity of the material.[19][20]
Caption: Workflow for Hygroscopicity Assessment by DVS.
Part 3: Data Interpretation and Implications for Drug Development
The data generated from these experiments will provide a clear, evidence-based comparison of the two forms of 4-(1H-tetrazol-1-yl)aniline.
Data Summary Table (Hypothetical Data)
| Property | 4-(1H-tetrazol-1-yl)aniline Free Base | 4-(1H-tetrazol-1-yl)aniline HCl | Implication for Drug Development |
| Aqueous Solubility (pH 6.8) | Low | High | HCl salt is preferable for oral dosage forms to ensure adequate dissolution and bioavailability. |
| Melting Point | Lower | Higher | HCl salt may have better thermal stability during processing (e.g., milling, granulation). |
| Chemical Stability | Less Stable | More Stable | HCl salt is expected to have a longer shelf life and be less susceptible to degradation. |
| Hygroscopicity | Non-hygroscopic to slightly hygroscopic | Moderately to very hygroscopic | Free base may be easier to handle and process. The HCl salt may require controlled humidity environments for manufacturing and storage. |
Discussion
The selection between the free base and the HCl salt of 4-(1H-tetrazol-1-yl)aniline will be a balance of these properties. The significantly enhanced aqueous solubility and chemical stability of the HCl salt are major advantages for the development of a viable drug product. However, if the HCl salt proves to be highly hygroscopic, this could present challenges in terms of handling, formulation, and packaging. For instance, a highly hygroscopic powder may have poor flow properties, making tablet manufacturing difficult.[21] In such a case, further investigation into other salt forms or the development of a formulation that mitigates the effects of moisture would be necessary.
Conversely, while the free base may have lower solubility, its potentially lower hygroscopicity could simplify manufacturing and storage. If the solubility of the free base is deemed sufficient for the intended therapeutic dose, or if enabling formulation technologies (e.g., micronization, amorphous solid dispersions) are employed, it could still be a viable development candidate.
Conclusion
The comprehensive physicochemical characterization of 4-(1H-tetrazol-1-yl)aniline in both its free base and hydrochloride salt forms is an indispensable step in its development as a potential therapeutic agent. While theoretical principles provide a strong indication of the expected differences, empirical data from well-controlled experiments are essential for making informed decisions. The HCl salt is anticipated to offer advantages in solubility and stability, while the free base may be superior in terms of hygroscopicity. By carefully evaluating these properties using the methodologies outlined in this guide, researchers can select the optimal form of the API, thereby paving the way for a robust and effective drug product. This diligent, data-driven approach to salt selection is fundamental to navigating the complexities of pharmaceutical development and ultimately, to delivering safe and effective medicines to patients.
References
-
r/chemistry. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? [Link]
-
LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
-
Creative Biolabs. Aqueous Solubility. [Link]
-
Scribd. (2019). Aqueous Solubility Determination Guide. [Link]
-
LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
Wikipedia. Free base. [Link]
-
Surface Measurement Systems. (2019). Investigating Uniformity of Dry Powder Inhalation Formulations using Vapour Sorption Techniques DVS with deuterium exchange. [Link]
-
Ardena. (2023). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5554. [Link]
-
ACS Publications. (2018). Characterization, Solubility, and Hygroscopicity of BMS-817399. [Link]
-
Particle Technology Labs. (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). [Link]
-
Jenck, J. (n.d.). DVS Application Note 101. [Link]
-
ResearchGate. (2016). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. [Link]
-
MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
SciELO. (2010). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. [Link]
-
NETZSCH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [Link]
-
Seven Star Pharma. Differential Scanning Calorimeter (DSC). [Link]
-
ResearchGate. (2010). DSC curves of melting for different samples of AZT and standard... [Link]
-
Labinsights. (2023). Physical and Chemical Characterization for APIs. [Link]
-
PMC. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]
-
EPA. 4-(1H-tetrazol-5-ylmethyl)aniline Properties. [Link]
-
GSC Biological and Pharmaceutical Sciences. (2023). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]
-
Contract Pharma. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]
-
ACS Publications. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. [Link]
-
ResearchGate. (2017). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. [Link]
-
Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
ResearchGate. (2013). Hygroscopicity categorization of the four drugs by proposed method and Ph. Eur. method. [Link]
-
Chem-Impex. 4-(4-Metil-1-piperazinil)anilina. [Link]
-
Asian Journal of Pharmaceutics. (2007). Hygroscopicity is an inherent property of any substance. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
NIST. Aniline hydrochloride. [Link]
-
PubChem. 4-Chloroaniline. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [Link]
-
ResearchGate. (2020). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. [Link]
-
ChemSynthesis. 5-(4-chlorophenyl)-1H-tetraazole. [Link]
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A Comparative Guide to the Elemental Analysis Validation of 4-(1H-tetrazol-1-yl)aniline Hydrochloride
This guide provides an in-depth, experience-driven framework for the validation of elemental analysis for 4-(1H-tetrazol-1-yl)aniline hydrochloride, a nitrogen-rich heterocyclic compound of significant interest in pharmaceutical development. We will explore the causality behind experimental choices, establish a self-validating protocol, and objectively compare the performance of classical combustion analysis with a modern chromatographic assay (HPLC-UV). All methodologies and acceptance criteria are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Introduction: The Analytical Challenge
4-(1H-tetrazol-1-yl)aniline hydrochloride (C₇H₈ClN₅) is a key intermediate in medicinal chemistry. Its structure, featuring an aniline core and a tetrazole ring, presents a high nitrogen content (five nitrogen atoms per molecule). While elemental analysis is a fundamental technique for confirming the empirical formula and bulk purity of such a novel substance, its validation requires careful consideration, especially for nitrogen-rich compounds which can pose challenges to complete combustion.[1][2]
This guide serves two primary purposes:
-
To provide a detailed, step-by-step protocol for the validation of the combustion-based elemental analysis method for 4-(1H-tetrazol-1-yl)aniline hydrochloride.
-
To conduct a comparative analysis against a validated High-Performance Liquid Chromatography (HPLC) method, highlighting the distinct yet complementary roles these techniques play in the comprehensive characterization of a pharmaceutical substance.
Section 1: Theoretical Composition and Foundational Acceptance Criteria
The first step in any validation is to establish the theoretical benchmark. The law of definite proportions states that a pure compound always contains the same elements in the same fixed mass ratio.[3]
The molecular formula for 4-(1H-tetrazol-1-yl)aniline hydrochloride is C₇H₈ClN₅, with a molecular weight of 197.63 g/mol . The theoretical elemental composition is calculated as follows:
Table 1: Theoretical Elemental Composition of C₇H₈ClN₅
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass Contribution ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 7 | 84.07 | 42.54% |
| Hydrogen (H) | 1.01 | 8 | 8.08 | 4.09% |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 17.94% |
| Nitrogen (N) | 14.01 | 5 | 70.05 | 35.45% |
| Total | 197.63 | 100.00% |
Authoritative Acceptance Criteria: For the confirmation of a new small molecule's identity and purity, major journals and regulatory bodies consider the elemental analysis acceptable if the experimentally found values for Carbon, Hydrogen, and Nitrogen are within ±0.4% of the calculated theoretical values.[1] This criterion forms the pass/fail benchmark for our validation.
Section 2: Validation of Elemental Analysis (Combustion Method)
Elemental analysis by the Pregl-Dumas method involves the complete combustion of a sample in an oxygen-rich atmosphere at high temperatures. The resulting gases (CO₂, H₂O, and N₂) are chromatographically separated and quantified by a thermal conductivity detector.[4]
Causality Behind Experimental Choices
-
Sample Preparation: The sample must be homogenous and meticulously dried to remove residual solvents or water, which would otherwise bias the hydrogen and carbon values.
-
Combustion Aids: For nitrogen-rich and heterocyclic compounds, ensuring complete, instantaneous combustion is critical to prevent the formation of stable, nitrogen-containing byproducts (e.g., N₂O, NOx) that would lead to inaccurate nitrogen readings. The use of tungsten(VI) oxide (WO₃) as a catalyst is a common and effective choice to facilitate complete oxidation.
-
Reference Standard: Validation relies on proving accuracy against a known standard. Acetanilide is a common calibration standard, but for validating a nitrogen-rich compound, using a certified reference material (CRM) with a high nitrogen content, such as Sulfanilamide , provides a more challenging and representative test of the system's performance.[5]
Experimental Protocol: Validation Workflow
-
System Suitability & Calibration:
-
Calibrate the elemental analyzer using a primary standard like Acetanilide or another suitable, stable organic compound with a precisely known composition.
-
Following calibration, analyze a certified reference material (e.g., Sulfanilamide) as an unknown. The results must fall within the certified range of the CRM (typically ±0.3% of the certified value) to prove system suitability.
-
-
Accuracy Validation:
-
Analyze the Sulfanilamide CRM (or a similar nitrogen-rich CRM) three times.
-
Calculate the mean percentage for C, H, and N.
-
The mean value for each element must be within ±0.3% of the certified value on the certificate of analysis.
-
-
Precision (Repeatability) Validation:
-
Weigh six individual samples of 4-(1H-tetrazol-1-yl)aniline hydrochloride (typically 1-3 mg each).
-
Analyze each sample under the same operating conditions consecutively.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the C, H, and N percentages. The %RSD should be ≤1.0% for each element.
-
The mean values obtained must fall within the ±0.4% acceptance window of the theoretical values calculated in Table 1.
-
Visualization: Elemental Analysis Validation Workflow
Sources
Comparative Guide: Thermal Gravimetric Analysis (TGA) of Tetrazole Aniline Salts
Executive Summary
Tetrazole aniline salts represent a critical intersection between high-energy density materials (HEDMs) and pharmaceutical bioisosteres. Their thermal stability is governed by a delicate balance: the high nitrogen content of the tetrazole ring provides energy (or metabolic resistance), while the anilinium cation modulates solubility and crystallinity.
The Critical Finding: Unlike simple halide salts (e.g., Anilinium Chloride) which primarily undergo dissociative sublimation , Tetrazole Aniline salts undergo dissociative decomposition . This guide details the thermal gravimetric analysis (TGA) protocols required to distinguish these mechanisms, providing a comparative baseline against standard alternatives.
Part 1: The Chemical Context & Stability Trade-offs
To interpret TGA data correctly, one must understand the molecular "tug-of-war" within the salt lattice.
The Stability Hierarchy
Thermal stability in these salts is dictated by the Proton Transfer Energy gap (
-
Alternative 1: Anilinium Chloride (Reference):
-
Behavior: The
gas is highly volatile. The equilibrium shifts right rapidly. -
TGA Signature: 100% mass loss, often appearing as a single smooth step. This is physical volatilization , not necessarily chemical bond breaking of the ring.
-
-
The Product: Anilinium Tetrazolate:
-
Behavior: The tetrazole component is non-volatile but thermally sensitive. Once the proton transfers back to the anion, the neutral tetrazole ring undergoes electrocyclic ring opening (azido-azomethine isomerization) followed by
extrusion. -
TGA Signature: Sharp, exothermic mass loss (often violent). Residue formation is common due to polymerization of the carbon backbone.
-
Part 2: Comparative Thermal Performance
The following data summarizes representative thermal behaviors derived from standard kinetic experiments (heating rate
Table 1: Thermal Stability Benchmarks
| Compound Class | Representative Structure | Mass Loss Step 1 (%) | Mechanism | |
| Target Salt | Anilinium 5-Nitrotetrazolate | 185 -- 195 | ~45% | Proton transfer |
| Alternative Salt | Anilinium Chloride | 198 -- 245 | 100% | Dissociation |
| Parent Acid | 5-Aminotetrazole (5-AT) | 205 -- 210 | ~40% | Ring opening ( |
| Parent Base | Aniline (Pure) | 184 (Boiling) | 100% | Evaporation |
Analyst Note: The salt often exhibits a lower
than the parent tetrazole. This is the "Salt-Induced Destabilization" effect, where the lattice energy of the salt is lower than the high cohesive energy of the H-bonded parent tetrazole network.
Part 3: Experimental Protocol (Self-Validating System)
To ensure data integrity, specifically distinguishing between sublimation and decomposition, the following protocol utilizes a variable heating rate (Kissinger) approach.
Equipment Setup
-
Instrument: TGA/DSC (Simultaneous Thermal Analyzer). Reason: DSC heat flow confirms if mass loss is endothermic (sublimation) or exothermic (decomposition).
-
Crucible: Alumina (
) 70 with pierced lid. Avoid Platinum pans for tetrazoles as Pt can catalyze decomposition, artificially lowering . -
Purge Gas: Dry Nitrogen (50 mL/min).
The "Kissinger" Workflow
Do not run a single scan. Run three separate samples at different heating rates (
-
Equilibration: Hold at 30°C for 5 mins to remove surface moisture.
-
Ramp 1: Heat to 350°C at 5°C/min .
-
Ramp 2: Heat to 350°C at 10°C/min .
-
Ramp 3: Heat to 350°C at 20°C/min .
Visualizing the Workflow
Figure 1: Multi-rate TGA workflow required to extract kinetic stability parameters (
Part 4: Decomposition Mechanism & Interpretation
Understanding the mechanism is vital for drug formulation or energetic safety. The degradation of tetrazole aniline salts follows a specific pathway that TGA-MS (Mass Spectrometry coupling) can verify.
The Pathway[1][2]
-
Step 1: Proton Transfer (Reversible). The salt dissociates into neutral Aniline and Tetrazole.
-
Step 2: Ring Opening (Rate Limiting). The tetrazole ring breaks at the
and bonds. -
Step 3: Gas Evolution. Release of
(non-condensable) and nitriles/cyanamides.
Visualization of Decomposition Logic
Figure 2: The bifurcation of thermal degradation. Path B (Ring Opening) distinguishes these salts from simple halides.
Part 5: Troubleshooting & Causality
Issue: TGA curve shows a "smear" rather than a sharp drop.
-
Causality: This often indicates the formation of a eutectic melt between the dissociated aniline and the tetrazole before decomposition.
-
Solution: Check the DSC signal. If an endotherm (melting) appears immediately before the exotherm (decomposition), the salt is melting with decomposition.
Issue: Lower than expected
-
Causality: Trace acid impurities. Free acid catalyzes the ring-opening of tetrazoles.
-
Solution: Recrystallize the salt in ethanol to ensure 1:1 stoichiometry and remove free acid.
References
- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Standard reference for tetrazole thermodynamics and stability).
-
Vyazovkin, S., et al. (2011). "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data." Thermochimica Acta. Link
-
Ostrovskii, V. A., et al. (2009). "Tetrazoles: Synthesis and Properties."[1] Advances in Heterocyclic Chemistry. (Detailed mechanism of tetrazole ring opening).
-
BenchChem. (2025).[2][3] "Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds." Link
-
Ding, X., et al. (2022).[4] "Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate." Maximum Academic Press.[4] Link
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(1H-tetrazol-1-yl)aniline hydrochloride
[1]
Executive Safety Summary
Hazard Class: High Potency / Energetic Material Primary Risks: Acute Dermal/Inhalation Toxicity (Aniline moiety) & Shock/Static Sensitivity (Tetrazole moiety).[1]
Handling 4-(1H-tetrazol-1-yl)aniline hydrochloride requires a "Dual-Threat" safety approach. Unlike standard organic salts, this compound combines the methemoglobinemia-inducing toxicity of anilines with the high-nitrogen energetic potential of the tetrazole ring.[1] Standard laboratory PPE is insufficient; this protocol mandates specific barrier protection against rapid skin permeation and electrostatic discharge (ESD) controls.[1]
Hazard Mechanism & Risk Assessment
To understand the PPE requirements, one must understand the molecular behavior.
| Component | Hazard Mechanism | Critical Safety Implication |
| Aniline Moiety | Rapid Dermal Absorption. Anilines are lipophilic amines that penetrate standard nitrile gloves.[1] Once absorbed, they oxidize hemoglobin to methemoglobin, causing tissue hypoxia (cyanosis). | Glove Selection: Standard nitrile is insufficient for solutions.[1] Laminate or multi-layer barriers are required.[1] |
| Tetrazole Ring | High Nitrogen Content (Energetic). The N=N bonds possess high formation energy.[1] While 1-substituted tetrazoles are generally more stable than 5-substituted isomers, they remain sensitive to static spark, friction, and thermal shock.[1] | ESD Control: Grounding of personnel and equipment is non-negotiable.[1] Use anti-static weighing tools.[1] |
| Hydrochloride | Acidic/Corrosive Dust. The salt form increases water solubility but creates fine, irritant dust that damages mucous membranes upon inhalation. | Respiratory Control: Handling must occur in a certified chemical fume hood (CFH).[1] |
Personal Protective Equipment (PPE) Matrix
This matrix replaces generic advice with permeation-based logic. Do not use standard latex or thin nitrile gloves alone.
Zone 1: Solid Handling (Weighing & Transfer)
Risk: Dust inhalation, static discharge, surface contamination.
| Body Part | Required PPE | Technical Rationale |
| Hands | Double Gloving: 1. Inner: Low-modulus Nitrile (4 mil)2.[1] Outer: Nitrile (5-8 mil) | Double layering prevents pinhole exposure.[1] Change outer gloves immediately if dust is visible.[1] |
| Respiratory | Engineering Control Primary: Work inside Class II Fume Hood.Backup: N95 or P100 respirator if hood failure occurs.[1] | The HCl salt forms a fine dust; HEPA filtration is necessary to prevent nasal mucosa corrosion.[1] |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for fine powders that can drift around side shields.[1] |
| Body | Anti-Static Lab Coat (Cotton/Poly blend, not synthetic) | Synthetic fibers (polyester) generate static charge, a trigger for tetrazole decomposition. |
Zone 2: Solution Preparation (Solubilization)
Risk: Rapid skin absorption (carrier solvent effect), splash.
| Body Part | Required PPE | Technical Rationale |
| Hands | Laminate Barrier Gloves (e.g., Silver Shield® or Ansell Barrier®) worn under Nitrile.[1] | Anilines permeate nitrile in <10 mins in many solvents.[1] Laminate films provide >480 min breakthrough time.[1] |
| Eyes/Face | Face Shield + Safety Goggles | Protects against splashes that could be rapidly absorbed through the face/neck skin.[1] |
| Body | Chemical-Resistant Apron (Tychem or PVC) | Protects the torso from saturation in case of a spill; standard lab coats absorb liquids.[1] |
Operational Protocol: The "Zero-Static" Workflow[1]
This protocol is designed to neutralize the static risk of the tetrazole while containing the toxicity of the aniline.
Phase A: Preparation & Engineering Controls
-
Verify Hood Flow: Ensure face velocity is 80–100 fpm.
-
ESD Grounding:
-
Decontaminant Prep: Prepare a tray with 10% bleach (sodium hypochlorite) to degrade aniline residues if spilled.[1]
Phase B: Weighing & Solubilization
-
The "Closed Balance" Method:
-
Solvent Addition (The Exotherm Check):
-
Transfer:
-
Wipe the exterior of the vessel with a damp Kimwipe (water) before removing from the hood to remove invisible dust.
-
Phase C: Waste & Disposal
-
Segregation: Do NOT mix tetrazole waste with strong acids or metal salts (risk of forming highly unstable metal azides/tetrazoles).[1]
-
Labeling: Clearly mark waste as "Toxic (Aniline) & Flammable Solid (Tetrazole)."[1]
Visualization: Safe Handling Lifecycle
The following diagram illustrates the critical decision points and safety barriers.
Caption: Workflow logic distinguishing PPE requirements for solid vs. liquid handling to prevent permeation and static discharge.
Emergency Response: Specific Antidotes
-
Skin Contact: Immediate wash with soap and water for 15 minutes.[1][2] Do not use alcohol (enhances aniline absorption).[1]
-
Signs of Exposure: Cyanosis (blue lips/fingernails), headache, dizziness.[3][4]
-
Medical Alert: Inform emergency responders of Aniline exposure.[1] The specific antidote is often Methylene Blue (administered intravenously) to treat methemoglobinemia.[1]
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.).[1] Aniline: Systemic Agent. Centers for Disease Control and Prevention.[1] Retrieved from [Link][1]
-
PubChem. (n.d.).[1] Aniline Hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Aniline hydrochloride.[1][3][4][5][6][7][8] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). Retrieved from [Link][1]
-
Newson Gale. (2024).[1] Controlling the risk of electrostatic ignitions in chemical operations. Retrieved from [Link]
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- 3. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]
- 4. nj.gov [nj.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cpachem.com [cpachem.com]
- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

